molecular formula C8H14O B1412443 Spiro[2.5]octan-5-ol CAS No. 7647-61-2

Spiro[2.5]octan-5-ol

Cat. No.: B1412443
CAS No.: 7647-61-2
M. Wt: 126.2 g/mol
InChI Key: JSMQJZMCDBXOHA-UHFFFAOYSA-N
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Description

Spiro[2.5]octan-5-ol is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Spiro[2.5]octan-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[2.5]octan-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.5]octan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-7-2-1-3-8(6-7)4-5-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMQJZMCDBXOHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spiro[2.5]octan-5-ol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potential of Spiro[2.5]octan-5-ol in Medicinal Chemistry

Spirocyclic frameworks have garnered significant interest in modern drug discovery due to their inherent three-dimensionality and conformational rigidity. These structural features can lead to enhanced binding affinity and selectivity for biological targets, offering a compelling advantage in the design of novel therapeutics. Spiro[2.5]octan-5-ol, a unique carbocyclic compound, presents a promising scaffold for the development of new chemical entities. Its rigid structure, combining a cyclopropane and a cyclohexane ring, coupled with a reactive hydroxyl group, provides a versatile platform for chemical modification and exploration of chemical space. This technical guide offers a comprehensive overview of Spiro[2.5]octan-5-ol, including its chemical identifiers, a detailed synthetic protocol, its physicochemical properties, and its potential applications in the field of drug development. While experimental data on this specific molecule is limited in publicly available literature, this guide synthesizes the available information and provides expert insights based on established principles of medicinal and synthetic chemistry.

Chemical Identifiers and Physicochemical Properties

Accurate identification of a chemical entity is paramount for research and development. The following table summarizes the key identifiers for Spiro[2.5]octan-5-ol.

IdentifierValueSource
CAS Number 7647-61-2PubChem[1]
Molecular Formula C₈H₁₄OPubChem[1]
Molecular Weight 126.20 g/mol PubChem[1]
IUPAC Name spiro[2.5]octan-5-olPubChem[1]
InChI InChI=1S/C8H14O/c9-7-2-1-3-8(6-7)4-5-8/h7,9H,1-6H2PubChem[1]
InChIKey JSMQJZMCDBXOHA-UHFFFAOYSA-NPubChem[1]
Canonical SMILES C1CC(CC2(C1)CC2)OPubChem[1]
Physicochemical Properties (Computed)
PropertyValueSource
XLogP3 2.0PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 0PubChem[1]
Topological Polar Surface Area 20.2 ŲPubChem[1]

Synthesis of Spiro[2.5]octan-5-ol

While a dedicated synthesis for Spiro[2.5]octan-5-ol is not extensively documented, a reliable method for its preparation can be adapted from the synthesis of Spiro[2.5]octane-5-carboxylic acid, where it serves as a key intermediate.[2] The following protocol outlines a multi-step synthesis starting from the readily available 1,3-cyclohexanedione.

Synthetic Workflow Overview

Synthesis_Workflow A 1,3-Cyclohexanedione B 3-Methoxycyclohex-2-en-1-one A->B  Step 1:  Methyl Enol Ether Formation   C 4-Methoxy-1-oxaspiro[2.5]oct-4-ene B->C  Step 2:  Simmons-Smith Cyclopropanation   D Spiro[2.5]octan-5-ol C->D  Step 3:  Ring Opening and Reduction  

Caption: Synthetic pathway to Spiro[2.5]octan-5-ol.

Step-by-Step Experimental Protocol

Step 1: Methyl Enol Ether Formation

  • Rationale: This step activates the 1,3-dicarbonyl system for the subsequent cyclopropanation by converting one of the ketones into a less reactive enol ether. This regioselectivity is crucial for the desired reaction pathway.

  • Procedure:

    • To a solution of 1,3-cyclohexanedione in methanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product, 3-methoxycyclohex-2-en-1-one, with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Simmons-Smith Cyclopropanation

  • Rationale: The Simmons-Smith reaction is a classic and effective method for the formation of a cyclopropane ring from an alkene. The use of diiodomethane and a zinc-copper couple generates the reactive carbenoid species in situ.

  • Procedure:

    • Prepare a zinc-copper couple by activating zinc dust with a copper sulfate solution.

    • In a flask equipped with a condenser and under an inert atmosphere (e.g., argon), add the zinc-copper couple and a solution of 3-methoxycyclohex-2-en-1-one in a suitable solvent (e.g., diethyl ether).

    • Add diiodomethane dropwise to the mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

    • After the addition is complete, stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product, 4-methoxy-1-oxaspiro[2.5]oct-4-ene, with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Reductive Ring Opening and Ketone Reduction

  • Rationale: This final step transforms the enol ether and the remaining ketone to the desired spirocyclic alcohol. A reducing agent is employed to achieve both the opening of the enol ether and the reduction of the carbonyl group. The choice of reducing agent is critical to ensure the desired transformation without over-reduction.

  • Procedure:

    • Dissolve the crude 4-methoxy-1-oxaspiro[2.5]oct-4-ene in a suitable solvent (e.g., methanol or ethanol).

    • Cool the solution in an ice bath and add a reducing agent (e.g., sodium borohydride) portion-wise.

    • Stir the reaction at low temperature and then allow it to warm to room temperature, monitoring the progress by TLC.

    • Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water or a dilute acid (e.g., 1M HCl).

    • Extract the product, Spiro[2.5]octan-5-ol, with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the pure alcohol.

Spectroscopic Characterization

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the rigid bicyclic structure and the presence of multiple diastereotopic protons. Key signals would include a multiplet for the proton on the carbon bearing the hydroxyl group (C5-H), and a series of overlapping multiplets for the methylene protons of the cyclohexane and cyclopropane rings. The conformational properties of the related spiro[2.5]octan-6-ol have been studied using proton magnetic resonance spectra, which could serve as a useful reference.[3]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms of the molecule. The carbon attached to the hydroxyl group (C5) would appear in the range of 60-75 ppm. The spiro-carbon would be a quaternary signal, and the remaining methylene carbons would appear in the aliphatic region of the spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. C-H stretching vibrations for the sp³ hybridized carbons would be observed just below 3000 cm⁻¹. The C-O stretching vibration would appear in the 1000-1200 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 126. Key fragmentation patterns would likely involve the loss of a water molecule (M-18) and fragmentation of the cyclohexane ring.

Applications in Drug Development

The spiro[2.5]octane scaffold holds significant potential in medicinal chemistry. The introduction of a spirocyclic moiety can improve the pharmacological properties of a drug candidate by:

  • Increasing Three-Dimensionality: The rigid, non-planar structure of the spiro[2.5]octane core can lead to more specific interactions with biological targets, potentially increasing potency and reducing off-target effects.

  • Modulating Physicochemical Properties: The spirocyclic framework can influence key drug-like properties such as solubility, lipophilicity, and metabolic stability.

  • Exploring Novel Chemical Space: Spiro[2.5]octan-5-ol provides a unique and underexplored scaffold for the generation of novel compound libraries for high-throughput screening.

The hydroxyl group of Spiro[2.5]octan-5-ol serves as a convenient handle for further chemical modifications, allowing for the introduction of various pharmacophores and the exploration of structure-activity relationships (SAR). Its derivatives could be investigated for a wide range of biological activities, including but not limited to anti-inflammatory, anti-cancer, and anti-viral properties, areas where spirocyclic compounds have shown promise.[4][5]

Potential Drug Discovery Workflow

Drug_Discovery_Workflow cluster_0 Scaffold-Based Drug Design cluster_1 Biological Evaluation A Spiro[2.5]octan-5-ol (Core Scaffold) B Chemical Derivatization A->B Functionalization of -OH group C Compound Library B->C D High-Throughput Screening C->D  Screening against  Biological Targets   E Hit Identification D->E F Lead Optimization (SAR) E->F G Preclinical Candidate F->G

Caption: A potential workflow for the utilization of Spiro[2.5]octan-5-ol in drug discovery.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For guidance on handling similar compounds, the MSDS for Spiro[2.5]octane-5,7-dione can be consulted, which advises avoiding dust formation and using personal protective equipment.[6]

Conclusion

Spiro[2.5]octan-5-ol represents an intriguing and underexplored building block for medicinal chemistry. Its rigid three-dimensional structure and functional handle make it an attractive scaffold for the design of novel therapeutic agents. This technical guide has provided a comprehensive overview of its chemical identifiers, a plausible synthetic route, and its potential applications in drug discovery. While a lack of extensive experimental data necessitates a degree of extrapolation, the information presented herein provides a solid foundation for researchers and drug development professionals to begin exploring the potential of this promising spirocyclic alcohol. Further experimental investigation into its synthesis, properties, and biological activities is highly encouraged to unlock its full potential in the advancement of medicinal science.

References

  • Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide. Benchchem.

  • Spiro(2,5)octane. PubChem.

  • Spiro[2.5]octane. NIST WebBook.

  • Chemical Properties of Spiro[2.5]octane (CAS 185-65-9). Cheméo.

  • Spiro[2.5]octan-5-ol. PubChem.

  • Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione. Google Patents.

  • Medicinal applications of spirooxindole and its derivatives. ResearchGate.

  • Proton magnetic resonance spectra and conformational properties of spiro[2.5]octan-6-ol. Journal of the American Chemical Society.

  • Spiro[2.5]octane. NIST WebBook.

  • Spiro[2.5]octane. NIST WebBook.

  • MSDS of Spiro[2.5]octane-5,7-dione. Capot Chemical.

  • Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. MDPI.

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. PMC.

Sources

Spiro[2.5]octan-5-ol molecular structure and conformation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of Spiro[2.5]octan-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[2.5]octan-5-ol, a carbocyclic compound featuring a cyclopropane ring spiro-fused to a cyclohexane ring, presents a unique and conformationally intriguing scaffold relevant to medicinal chemistry and materials science.[1] Its rigid three-dimensional structure offers a valuable platform for the design of novel therapeutics. This guide provides a comprehensive analysis of the molecular structure, stereochemistry, and conformational landscape of spiro[2.5]octan-5-ol, synthesizing theoretical principles with experimental data from related systems. A key focus is the profound influence of the spiro-fused cyclopropane ring on the conformational preference of the C5-hydroxyl group, a feature that distinguishes it from simple substituted cyclohexanes.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocycles are a class of organic compounds in which two rings are connected through a single common atom, the spiro atom. This structural motif imparts significant three-dimensionality and conformational rigidity, which are highly desirable attributes in drug design.[1] The constrained nature of spirocyclic systems can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The spiro[2.5]octane framework, in particular, combines the well-understood cyclohexane system with the unique electronic and steric properties of a cyclopropane ring. Understanding the conformational behavior of substituted spiro[2.5]octanes, such as spiro[2.5]octan-5-ol, is therefore crucial for the rational design of novel molecules with specific biological activities.

Molecular Structure and Physicochemical Properties

The fundamental structure of spiro[2.5]octan-5-ol consists of a cyclohexane ring and a cyclopropane ring sharing the C3 carbon of the cyclohexane. The hydroxyl group is located at the C5 position.

PropertyValueSource
Molecular FormulaC₈H₁₄OPubChem[2]
Molecular Weight126.20 g/mol PubChem[2]
IUPAC Namespiro[2.5]octan-5-olPubChem[2]
InChIKeyJSMQJZMCDBXOHA-UHFFFAOYSA-NPubChem[2]
SMILESC1CC(CC2(C1)CC2)OPubChem[2]

Synthesis of Spiro[2.5]octan-5-ol

A documented synthesis of spiro[2.5]octan-5-ol is as an intermediate in the preparation of spiro[2.5]octane-5-carboxylic acid.[1] The synthesis commences with 1,3-cyclohexanedione and proceeds through a multi-step sequence.

Synthetic Protocol Overview:

  • Methyl Enol Ether Formation: 1,3-cyclohexanedione is reacted with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to yield 3-methoxycyclohex-2-en-1-one.[1]

  • Simmons-Smith Cyclopropanation: The enol ether undergoes a Simmons-Smith reaction to introduce the cyclopropane ring, forming 4-methoxy-1-oxaspiro[2.5]oct-4-ene.[1]

  • Ring Opening and Reduction: The resulting spiro compound is treated with a reducing agent. This step opens the enol ether and reduces the ketone to afford the target molecule, spiro[2.5]octan-5-ol.[1]

This synthetic route provides a reliable method for accessing the spiro[2.5]octane core with a hydroxyl functional group for further derivatization or direct study.

Synthesis cluster_start Starting Material cluster_intermediate1 Step 1: Enol Ether Formation cluster_intermediate2 Step 2: Cyclopropanation cluster_product Step 3: Reduction 1,3-Cyclohexanedione 1,3-Cyclohexanedione 3-Methoxycyclohex-2-en-1-one 3-Methoxycyclohex-2-en-1-one 1,3-Cyclohexanedione->3-Methoxycyclohex-2-en-1-one MeOH, H+ 4-Methoxy-1-oxaspiro[2.5]oct-4-ene 4-Methoxy-1-oxaspiro[2.5]oct-4-ene 3-Methoxycyclohex-2-en-1-one->4-Methoxy-1-oxaspiro[2.5]oct-4-ene Simmons-Smith Spiro[2.5]octan-5-ol Spiro[2.5]octan-5-ol 4-Methoxy-1-oxaspiro[2.5]oct-4-ene->Spiro[2.5]octan-5-ol Reducing Agent

Caption: Synthetic pathway to spiro[2.5]octan-5-ol.

Conformational Analysis

The conformational analysis of spiro[2.5]octan-5-ol is centered around the chair conformation of the cyclohexane ring and the orientation of the C5-hydroxyl group, which can be either axial or equatorial.

The Influence of the Spiro-fused Cyclopropane Ring

In a typical monosubstituted cyclohexane, a substituent generally prefers the equatorial position to minimize steric interactions. However, the presence of a spiro-fused cyclopropane ring adjacent to the point of substitution dramatically alters this preference. Computational studies (DFT) and experimental NMR analysis of 2-substituted spirocyclopropyl cyclohexanes have shown that the spirocyclopropyl moiety favors an axial disposition of the adjacent substituent.[3] This preference for the axial position increases with the steric bulk of the substituent.[3]

This phenomenon is attributed to steric effects that are more pronounced in the spirocyclopropyl compounds.[3] When the substituent is in the equatorial position, it experiences significant steric repulsion from the adjacent cyclopropane ring. This steric clash is alleviated when the substituent adopts the axial orientation.

Conformational Equilibrium

The two primary chair conformers of spiro[2.5]octan-5-ol are in equilibrium: the conformer with the axial hydroxyl group and the conformer with the equatorial hydroxyl group.

Conformation Conformational Equilibrium of Spiro[2.5]octan-5-ol Axial Axial OH Equatorial Equatorial OH Axial->Equatorial K_eq

Caption: Axial-equatorial equilibrium in spiro[2.5]octan-5-ol.

Based on the findings for related systems, the equilibrium is expected to favor the conformer with the axial hydroxyl group .[3]

Comparison with Spiro[2.5]octan-6-ol

While direct experimental data for spiro[2.5]octan-5-ol is scarce, a study on the isomeric spiro[2.5]octan-6-ol provides valuable insight. Using low-temperature proton magnetic resonance (PMR) spectra, the free energy difference (-ΔG°) for the axial-equatorial equilibrium was determined to be 0.79 kcal/mol at -75 °C, favoring the equatorial conformer.[4]

It is crucial to note that in the 6-ol isomer, the hydroxyl group is not adjacent to the spiro center. Therefore, the steric influence of the cyclopropane ring is diminished, and the conformational preference is more in line with that of a typical substituted cyclohexane. This highlights the positional dependence of the spiro-cyclopropane's conformational influence.

CompoundFavored Conformer-ΔG° (kcal/mol)Method
CyclohexanolEquatorial~0.95Experimental
Spiro[2.5]octan-6-olEquatorial0.79Low-Temp PMR[4]
Spiro[2.5]octan-5-ol Axial (Predicted) (Qualitative) Theoretical[3]

Stereochemistry

The stereochemistry of spiro[2.5]octane systems can be complex. The spiro carbon itself can be a stereocenter if the substitution pattern on both rings is appropriate. In the case of spiro[2.5]octan-5-ol, the C5 carbon is a stereocenter, leading to the possibility of (R)- and (S)-enantiomers. Furthermore, the relationship between the hydroxyl group and the cyclopropane ring can lead to diastereomers.

Studies on the stereoselective hydroxylation of chiral spiro[2.5]octan-4-ones have demonstrated that reactions at the cyclohexane ring can proceed with high stereoselectivity.[5] The reduction of the resulting hydroxy ketones was also found to be stereoselective.[5] This suggests that the synthesis of stereochemically pure isomers of spiro[2.5]octan-5-ol is feasible and that the rigid spirocyclic framework can effectively control the stereochemical outcome of reactions.

Experimental and Computational Methodologies for Conformational Analysis

A combination of experimental and computational techniques is essential for a thorough understanding of the conformational landscape of molecules like spiro[2.5]octan-5-ol.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis in solution.[6]

  • Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constant between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, particularly for the proton at C5, the axial or equatorial orientation of the hydroxyl group can be inferred.

  • Nuclear Overhauser Effect (NOE): NOESY experiments can reveal through-space interactions between protons. For example, an NOE between the C5 proton and axial protons at C4 and C6 would provide strong evidence for an equatorial hydroxyl group, while an NOE to the corresponding equatorial protons would suggest an axial hydroxyl group.

  • Low-Temperature NMR: At sufficiently low temperatures, the rate of ring inversion can be slowed to the point where signals for both the axial and equatorial conformers can be observed and quantified.[4]

Computational Chemistry

Theoretical calculations are invaluable for determining the relative energies of different conformers and for predicting spectroscopic parameters.

  • Density Functional Theory (DFT): DFT is a widely used quantum mechanical method for calculating the electronic structure of molecules. Geometry optimization of the axial and equatorial conformers of spiro[2.5]octan-5-ol, followed by frequency calculations, can provide their relative energies (and thus the equilibrium constant) and predicted vibrational spectra.

  • Molecular Mechanics (MM): MM methods use classical physics to model the potential energy surface of a molecule. They are computationally less expensive than DFT and are useful for exploring the conformational space of larger molecules.

Conclusion

The molecular structure and conformation of spiro[2.5]octan-5-ol are governed by the interplay of the inherent conformational preferences of the cyclohexane ring and the significant steric influence of the spiro-fused cyclopropane ring. In contrast to simple substituted cyclohexanes, theoretical and experimental evidence from closely related systems strongly suggests that the conformer with the C5-hydroxyl group in the axial position is favored. This counterintuitive preference is a direct consequence of steric repulsion between an equatorial substituent and the adjacent cyclopropane ring.

This detailed understanding of the conformational landscape of spiro[2.5]octan-5-ol is critical for its application in drug design and materials science. By leveraging the unique three-dimensional structure and predictable conformational behavior of this spirocyclic scaffold, researchers can design novel molecules with tailored properties and enhanced biological activity. Further experimental validation of the predicted conformational preference of spiro[2.5]octan-5-ol through detailed NMR studies would be a valuable contribution to the field.

References

  • Green, S. P., et al. (2020). Spiro Cyclopropane Influences Axial Substituent Disposition in Cyclohexanes, Piperidines and Piperazines.
  • Orahovats, A. S., Dimitrov, V. S., & Spassov, S. L. (1970). Proton magnetic resonance spectra and conformational properties of spiro[2.5]octan-6-ol. Journal of Molecular Structure, 6(3), 401-405.
  • Gella, I. M., et al. (2012). Stereochemistry of hydroxylation of some chiral spiro-[3][7]octan-4-ones. Journal of Molecular Structure, 1019, 120-129.

  • PubChem. (n.d.). Spiro[2.5]octan-5-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Tvaroska, I., & Bleha, T. (1989). Anomeric and exo-anomeric effects in carbohydrate chemistry. Advances in Carbohydrate Chemistry and Biochemistry, 47, 45-123.
  • Master Organic Chemistry. (2014, April 18). Cyclohexane Conformations. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101183832, Spiro[2.5]octan-5-ol. Retrieved January 25, 2026 from [Link].

  • Rittner, R., & Olivato, P. R. (2004). NMR Spectroscopy: a Tool for Conformational Analysis. Atta-ur-Rahman (Ed.), Recent Research Developments in Magnetic Resonance, 1, 1-38.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of Spiro[2.5]octan-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spiro[2.5]octan-5-ol, a saturated bicyclic alcohol, presents a unique structural motif with its fused cyclopropane and cyclohexane rings. This rigid, three-dimensional architecture makes it and its derivatives intriguing candidates for medicinal chemistry and materials science.[1] A thorough understanding of its molecular structure is paramount for any application, and this is primarily achieved through a combination of modern spectroscopic techniques. This guide provides a comprehensive, in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Spiro[2.5]octan-5-ol. While publicly available experimental spectra for this specific molecule are scarce, this document leverages established spectroscopic principles and data from analogous structures to predict, interpret, and explain the key spectral features. This serves as a foundational resource for researchers in synthesis, characterization, and drug development, offering a self-validating framework for the structural elucidation of this and related spirocyclic compounds.

Molecular Structure and Spectroscopic Implications

The structure of Spiro[2.5]octan-5-ol, with its spirocyclic center, stereochemistry at the hydroxyl-bearing carbon, and the conformational rigidity of the cyclohexane ring, dictates a complex and informative spectroscopic fingerprint. The key to interpreting its spectra lies in understanding the chemical environment of each atom.

The numbering convention used throughout this guide is based on the IUPAC nomenclature for spiro compounds. The cyclopropane ring consists of carbons C1 and C2, while the cyclohexane ring comprises carbons C4 through C8, with the spiro-carbon being C3. The hydroxyl group is located at C5.

M Spiro[2.5]octan-5-ol m/z = 126 M_minus_H2O [M-H₂O]⁺˙ m/z = 108 M->M_minus_H2O - H₂O Fragments Further Ring Fragmentation (e.g., loss of C₂H₄, C₃H₅) M_minus_H2O->Fragments

Caption: Proposed primary fragmentation pathway for Spiro[2.5]octan-5-ol in Mass Spectrometry.

Experimental Protocols

Acquiring high-quality spectroscopic data requires careful sample preparation and adherence to established protocols.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of Spiro[2.5]octan-5-ol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover 0 to 220 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.

cluster_NMR NMR Workflow A Dissolve Sample in CDCl₃ with TMS B Place in NMR Spectrometer A->B C Acquire ¹H Spectrum B->C D Acquire ¹³C Spectrum B->D E Process FID Data (FT, Phasing) C->E D->E F Analyze Spectra E->F

Caption: Standard workflow for NMR data acquisition and analysis.

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for soft ionization.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Conclusion

The structural elucidation of Spiro[2.5]octan-5-ol is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. This guide has provided a detailed, predictive framework for understanding the key spectroscopic features of this unique spirocyclic alcohol. The predicted chemical shifts, absorption bands, and fragmentation patterns serve as a robust reference for researchers working on the synthesis and characterization of this molecule and its derivatives. By grounding these predictions in the fundamental principles of spectroscopy and drawing on data from related structures, this document provides a self-validating system for confirming the identity and purity of Spiro[2.5]octan-5-ol, thereby facilitating its exploration in various scientific fields.

References

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A Technical Guide to the Physicochemical Characterization of Spiro[2.5]octan-5-ol: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the experiential insights necessary for robust and reliable data generation. The protocols described herein are designed to be self-validating, ensuring the integrity of the experimental results.

The Significance of Melting and Boiling Points in Pharmaceutical Development

The melting point of a solid is the temperature at which it transitions to a liquid state, while the boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to vaporization.[2] These are not merely abstract physical constants; they are critical parameters in the pharmaceutical industry for several reasons:

  • Purity Assessment: A sharp and well-defined melting point is a strong indicator of a compound's purity.[2][4][5] Impurities tend to depress and broaden the melting point range.[2]

  • Compound Identification: While not definitive on its own, a measured melting or boiling point can be a key piece of data for confirming the identity of a synthesized compound when compared against a reference standard.[2]

  • Formulation and Stability: The melting point influences the choice of formulation strategies. For instance, a low melting point may necessitate specific excipients or manufacturing processes to ensure the stability of the final drug product.[2] The boiling point is crucial for purification techniques like distillation and for understanding a compound's volatility.

  • Solubility and Bioavailability: There is an established relationship between a compound's melting point and its solubility, which in turn can impact its absorption and bioavailability.[3] Generally, for poorly soluble drugs, a lower melting point can be advantageous for achieving adequate absorption.[3]

Given the novelty of many spirocyclic compounds in medicinal chemistry, accurate determination of these fundamental properties is paramount for advancing a candidate molecule through the development process.

Case Study: Cyclohexanol as an Analog

Due to the absence of published experimental data for Spiro[2.5]octan-5-ol, we will use cyclohexanol as a well-characterized analog to illustrate the experimental procedures. Cyclohexanol is a cyclic alcohol with known physical properties, making it an excellent model for demonstrating the techniques described below.

PropertyValue
Cyclohexanol Melting Point 25.93 °C[6]
Cyclohexanol Boiling Point 161.84 °C[6]

Experimental Determination of Melting Point

The melting point of a solid can be accurately determined using a capillary method, often employing a Thiele tube or a modern digital melting point apparatus. The underlying principle is the controlled heating of a small sample while monitoring the temperature at which the solid-to-liquid phase transition occurs.

Protocol: Melting Point Determination using a Thiele Tube

This method utilizes a specialized glass tube designed to allow for uniform heating of a heat-transfer fluid (e.g., mineral oil or silicone oil) via convection.[7][8]

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the crystalline solid (e.g., Spiro[2.5]octan-5-ol, or in our case study, cooled and solidified cyclohexanol) is finely ground and packed into a capillary tube to a height of 2-3 mm.[9] The tube is then inverted and tapped gently to ensure the sample is tightly packed at the bottom.

  • Apparatus Assembly: The Thiele tube is filled with a suitable heating oil to just above the upper arm.[7] The capillary tube is attached to a thermometer using a rubber band or a small piece of tubing, with the sample positioned adjacent to the thermometer bulb.[7]

  • Heating and Observation: The thermometer and capillary tube assembly is inserted into the Thiele tube, ensuring the sample and thermometer bulb are immersed in the oil.[7] The side arm of the Thiele tube is then gently heated with a Bunsen burner or a microburner.[8]

  • Data Recording: The temperature is monitored closely. The melting point is recorded as a range: the temperature at which the first drop of liquid appears, and the temperature at which the entire sample has melted into a clear liquid.[9] For a pure compound, this range should be narrow (0.5-1.5 °C).

Causality Behind Experimental Choices:

  • Fine Grinding: Ensures uniform heat transfer throughout the sample.

  • Tight Packing: Prevents air pockets that could lead to inaccurate readings.

  • Slow Heating Rate (1-2 °C per minute near the melting point): Crucial for ensuring thermal equilibrium between the sample, the heating medium, and the thermometer, leading to an accurate determination.

  • Thiele Tube Design: The specific shape promotes natural convection of the heating oil, providing uniform and gentle heating of the sample.[7][8]

Workflow Diagram: Melting Point Determination

MeltingPointDetermination cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement Grind Grind Sample Pack Pack Capillary Tube Grind->Pack Fill Fill Thiele Tube Pack->Fill Attach Attach Capillary to Thermometer Fill->Attach Insert Insert Assembly into Thiele Tube Attach->Insert Heat Gently Heat Side Arm Insert->Heat Observe Observe for Melting Heat->Observe Record Record Melting Range Observe->Record

Caption: Workflow for Melting Point Determination using a Thiele Tube.

Experimental Determination of Boiling Point

The boiling point of a liquid is determined by heating the liquid to a temperature where its vapor pressure equals the atmospheric pressure. A common and efficient method for small sample sizes is the micro-boiling point determination using a capillary tube.[10][11]

Protocol: Micro-Boiling Point Determination

This technique involves observing the temperature at which a liquid, upon slight cooling after boiling, is drawn into an inverted capillary tube.[10][12]

Step-by-Step Methodology:

  • Apparatus Assembly: A small amount of the liquid (e.g., Spiro[2.5]octan-5-ol or cyclohexanol) is placed in a small test tube (e.g., a Durham tube).[12] A melting point capillary tube is sealed at one end and placed, open end down, into the liquid.

  • Heating Setup: The small test tube is attached to a thermometer, with the liquid sample level with the thermometer bulb.[10] This assembly is then placed in a heating bath, such as a Thiele tube or a beaker of heating oil.[10]

  • Heating and Observation: The heating bath is heated gently.[10] As the temperature rises, a stream of bubbles will emerge from the inverted capillary as the air inside expands and is replaced by the vapor of the liquid.[10] Heating is continued until a continuous and rapid stream of bubbles is observed.[10][12]

  • Data Recording: The heat source is then removed, and the apparatus is allowed to cool.[10][12] The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[12]

Causality Behind Experimental Choices:

  • Inverted Capillary: Traps a small amount of air and then the vapor of the liquid, acting as a sensitive indicator of the equilibrium between the liquid's vapor pressure and the external pressure.

  • Continuous Stream of Bubbles: Indicates that the vapor pressure of the liquid has exceeded the external pressure.

  • Recording on Cooling: As the liquid cools, its vapor pressure decreases. The point at which the external pressure overcomes the vapor pressure and forces the liquid into the capillary is a more accurate measure of the true boiling point than observing the temperature of vigorous boiling, which can be superheated.[7]

Workflow Diagram: Boiling Point Determination

BoilingPointDetermination cluster_prep Sample & Apparatus Preparation cluster_setup Heating Setup cluster_measurement Measurement AddLiquid Add Liquid to Test Tube InsertCapillary Insert Inverted Capillary AddLiquid->InsertCapillary AttachToThermometer Attach Assembly to Thermometer InsertCapillary->AttachToThermometer PlaceInBath Place in Heating Bath AttachToThermometer->PlaceInBath HeatGently Heat Gently PlaceInBath->HeatGently ObserveBubbles Observe Continuous Bubbles HeatGently->ObserveBubbles Cool Remove Heat and Cool ObserveBubbles->Cool RecordTemp Record Temperature at Liquid Entry Cool->RecordTemp

Caption: Workflow for Micro-Boiling Point Determination.

Summary of Physicochemical Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Melting PointPredicted Boiling Point
Spiro[2.5]octan-5-olC₈H₁₄O126.20Data not availableData not available
Cyclohexanol (Analog)C₆H₁₂O100.1625.93 °C[6]161.84 °C[6]

Conclusion

The determination of melting and boiling points are foundational experiments in the characterization of any new chemical entity, including Spiro[2.5]octan-5-ol. While direct experimental values for this compound are yet to be reported in the literature, the robust and well-established methodologies presented in this guide provide a clear pathway for their accurate determination. The insights gained from these properties are indispensable for guiding further research and development, from synthetic optimization and purification to formulation and preclinical evaluation.

References

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The Spirocyclic Scaffold: A Paradigm Shift in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The relentless pursuit of novel chemical matter with superior pharmacological profiles has led medicinal chemists to explore beyond the traditional "flat" aromatic systems that have long dominated drug discovery. Among the most promising of these new frontiers is the spirocyclic scaffold, a unique three-dimensional motif characterized by two rings sharing a single atom. This guide provides a comprehensive technical overview of the pivotal role of spirocycles in contemporary drug design. We will delve into the fundamental principles that render these structures so advantageous, explore the diverse synthetic strategies for their construction, and analyze compelling case studies that underscore their transformative impact on drug potency, selectivity, and pharmacokinetic properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the power of spirocyclic chemistry in their own discovery programs.

The Inherent Advantages of Three-Dimensionality: Why Spirocycles?

For decades, medicinal chemistry has been largely confined to "flatland," with a heavy reliance on aromatic and heteroaromatic ring systems. While this approach has yielded numerous successful drugs, it has also led to challenges such as poor solubility, off-target effects, and metabolic instability. Spirocycles offer a compelling solution by introducing a third dimension to molecular design.[1][2][3]

The defining feature of a spirocycle is the spiroatom, a quaternary carbon that joins two rings. This arrangement imparts a rigid, well-defined three-dimensional geometry that offers several key advantages in drug design:

  • Enhanced Target Binding and Potency: The rigid conformation of a spirocycle pre-organizes the appended functional groups in a specific spatial orientation, reducing the entropic penalty upon binding to a biological target.[4] This can lead to a significant increase in binding affinity and, consequently, potency.

  • Improved Selectivity: The precise three-dimensional arrangement of substituents on a spirocyclic core allows for more specific interactions with the target protein, minimizing off-target binding and improving the selectivity profile of a drug candidate.

  • Favorable Physicochemical Properties: The introduction of sp³-rich spirocyclic scaffolds often leads to improved physicochemical properties compared to their flat aromatic counterparts.[5] This can include increased aqueous solubility, reduced lipophilicity, and improved metabolic stability.[5] Shifting from planar structures to those with a higher fraction of sp³-hybridized carbons generally correlates with better pharmacokinetic profiles.[5]

  • Exploration of Novel Chemical Space: Spirocyclic scaffolds provide access to a vast and underexplored area of chemical space, offering opportunities for the discovery of novel intellectual property and first-in-class therapeutics.

The strategic incorporation of a spirocyclic motif can be a powerful tool to overcome common challenges in drug discovery, as illustrated in the following diagram:

G cluster_Challenges Traditional Drug Design Challenges cluster_Spirocycle Spirocyclic Scaffold cluster_Advantages Advantages Poor Solubility Poor Solubility Spirocycle Spirocycle Poor Solubility->Spirocycle Addresses Off-Target Effects Off-Target Effects Off-Target Effects->Spirocycle Metabolic Instability Metabolic Instability Metabolic Instability->Spirocycle Enhanced Potency Enhanced Potency Spirocycle->Enhanced Potency Leads to Improved Selectivity Improved Selectivity Spirocycle->Improved Selectivity Favorable ADME Favorable ADME Spirocycle->Favorable ADME

Caption: The strategic use of spirocyclic scaffolds to address common drug design challenges.

Navigating the Synthetic Landscape: Crafting the Spirocyclic Core

The growing appreciation for the benefits of spirocycles has spurred the development of a diverse array of synthetic methodologies for their construction. The choice of synthetic route is often dictated by the desired ring sizes, the nature of the heteroatoms, and the desired substitution patterns. A summary of prominent synthetic strategies is presented below.[6]

Key Synthetic Strategies for Spirocyclization
Synthetic StrategyDescriptionKey Features
Intramolecular Alkylation/Acylation A nucleophilic functional group on a tether attacks an electrophilic center, forming one of the rings of the spirocycle.Versatile, widely used, applicable to various ring sizes.
Cycloaddition Reactions [3+2], [4+2], and other cycloaddition reactions can be employed to construct one of the rings onto a pre-existing cyclic system containing a double bond.Efficient for constructing heterocyclic spirocycles.[7]
Ring-Closing Metathesis (RCM) An olefin metathesis reaction is used to close a ring containing a diene, with one of the double bonds being part of a pre-existing ring.Powerful for the synthesis of complex spirocyclic systems.
Rearrangement Reactions Pinacol-type or other molecular rearrangements can lead to the formation of a spirocyclic core from a suitably substituted precursor.Can provide access to unique and complex spirocyclic architectures.
Ketalization/Acetalization The reaction of a cyclic ketone with a diol or a cyclic diol with a ketone is a straightforward method for creating spiroketals and spiroacetals.A common and efficient method for specific spirocyclic systems.

The following workflow illustrates a generalized approach to the synthesis of a spirocyclic compound.

G Start Starting Materials (Cyclic Precursor & Tethered Reactant) Strategy Select Spirocyclization Strategy (e.g., Intramolecular Alkylation, Cycloaddition) Start->Strategy Reaction Perform Spirocyclization Reaction Strategy->Reaction Purification Purification and Characterization (Chromatography, NMR, MS) Reaction->Purification End Spirocyclic Product Purification->End

Caption: A generalized workflow for the synthesis of a spirocyclic compound.

Spirocycles in Action: Transformative Case Studies

The true measure of a chemical scaffold's utility lies in its successful application in drug discovery. The following case studies highlight how the strategic incorporation of spirocycles has led to significant improvements in the profiles of drug candidates.

Case Study: Enhancing Selectivity of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically validated class of anti-cancer agents, particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[8] However, many early PARP inhibitors exhibited poor selectivity, leading to off-target effects.

  • The Challenge: To develop PARP-1 inhibitors with improved selectivity over other PARP family members, such as PARP-2, to potentially reduce toxicities.[9]

  • The Spirocyclic Solution: The replacement of a flexible piperazine ring in the pan-PARP inhibitor Olaparib with a rigid spirocyclic diamine scaffold led to the discovery of compounds with significantly enhanced selectivity for PARP-1. The spirocyclic core precisely oriented the pharmacophoric elements to favor interactions within the PARP-1 active site while disfavoring binding to PARP-2.

  • The Outcome: The resulting spirocyclic PARP-1 inhibitors demonstrated a superior selectivity profile and reduced cytotoxicity in preclinical studies, showcasing the power of spirocycles in fine-tuning drug-target interactions.

Case Study: Improving Physicochemical Properties of MCHr1 Antagonists

Melanin-concentrating hormone receptor 1 (MCHr1) is a G-protein coupled receptor implicated in the regulation of appetite and energy homeostasis, making it an attractive target for the treatment of obesity.[10][11][12] Early MCHr1 antagonists were often plagued by poor physicochemical properties, including high lipophilicity and low aqueous solubility.

  • The Challenge: To identify MCHr1 antagonists with improved drug-like properties suitable for oral administration.

  • The Spirocyclic Solution: In a lead optimization campaign, a morpholine ring in a series of MCHr1 antagonists was replaced with various azaspirocycles. This strategic modification led to a significant reduction in lipophilicity (logD) and an increase in aqueous solubility.[13]

  • The Outcome: The spirocyclic analogs exhibited a more favorable overall profile, with potent MCHr1 antagonism and improved pharmacokinetic properties, demonstrating the utility of spirocycles in modulating the physicochemical characteristics of drug candidates.

The table below provides a comparative overview of the impact of introducing a spirocyclic moiety on key physicochemical properties.

Parent MoietySpirocyclic AnalogChange in logDChange in Aqueous SolubilityReference
PiperidineAzaspiro[3.3]heptaneDecreaseIncrease[5]
MorpholineOxaspiro[3.3]heptaneDecreaseIncrease[5]
PiperazineDiazaspiro[3.3]heptaneDecreaseIncrease[5]

Experimental Protocols: Synthesis of Key Spirocyclic Drugs

To provide a practical understanding of the synthesis of these important scaffolds, detailed experimental protocols for the preparation of two approved spirocyclic drugs are provided below.

Industrial Synthesis of Spironolactone

Spironolactone is a potassium-sparing diuretic used in the treatment of heart failure and high blood pressure.[14] Its synthesis involves the construction of a spirocyclic γ-lactone onto a steroid backbone.[15]

Step 1: Ethynylation of Androstenolone

  • To a solution of sodium amide in liquid ammonia, add a solution of androstenolone.

  • Bubble acetylene gas through the reaction mixture until the starting material is consumed (monitored by TLC).

  • Quench the reaction with ammonium chloride and extract the product with an organic solvent.

  • Purify the resulting 17α-ethynyl-3β,17β-dihydroxy-5-androstene by crystallization.

Step 2: Carboxylation and Reduction

  • Treat the ethynyl steroid with methylmagnesium bromide followed by quenching with carbon dioxide to form the corresponding propiolic acid derivative.

  • Hydrogenate the triple bond using a palladium on calcium carbonate catalyst to yield the acrylic acid derivative.

Step 3: Lactonization and Oxidation

  • Treat the acrylic acid derivative with a strong acid (e.g., p-toluenesulfonic acid) to effect cyclization to the unsaturated lactone.

  • Hydrogenate the double bond using a palladium on carbon catalyst.

  • Perform an Oppenauer oxidation to introduce a double bond in conjugation with the ketone.

  • Further extend the conjugation by oxidation with chloranil.

Step 4: Thioacetate Addition

  • React the dienone with thioacetic acid to introduce the 7α-thioacetyl group, affording spironolactone.[1]

  • Purify the final product by crystallization.

Synthesis of the Spirocyclic Core of Fluspirilene

Fluspirilene is a long-acting antipsychotic medication.[1] A key step in its synthesis is the construction of the 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one core.[2]

Step 1: Strecker Reaction

  • React 1-benzyl-4-piperidone with aniline and trimethylsilyl cyanide to form the α-aminonitrile.

Step 2: Hydration and Cyclization

  • Hydrolyze the nitrile group in the presence of sulfuric acid to the corresponding α-amino amide.

  • Condense the amide with N,N-dimethylformamide dimethyl acetal to form the spirocyclic imidazolinone.

Step 3: Reduction and Deprotection

  • Reduce the C=N double bond of the imidazolinone using a suitable reducing agent (e.g., sodium borohydride).

  • Remove the N-benzyl protecting group by catalytic hydrogenation to yield the desired spirocyclic core.

Future Perspectives and Conclusion

The ascent of spirocycles in medicinal chemistry is far from over. As our understanding of the intricate interplay between molecular three-dimensionality and biological activity deepens, we can expect to see an even greater adoption of these powerful scaffolds in drug discovery. The continued development of novel and efficient synthetic methodologies will further accelerate the exploration of this exciting area of chemical space.[6]

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The Spiro[2.5]octan-5-ol Framework: A Rising Star in Natural Product Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate architecture of natural products has long been a source of inspiration for the development of novel therapeutics. Among the vast array of molecular scaffolds found in nature, spirocycles represent a particularly intriguing class of compounds. Their inherent three-dimensionality and conformational rigidity offer unique advantages in drug design, often leading to enhanced binding affinity and selectivity for biological targets. This guide delves into the chemistry and biology of a specific and promising spirocyclic core: Spiro[2.5]octan-5-ol and its derivatives as they appear in natural products.

The Spiro[2.5]octane Core: A Unique Structural Motif

The spiro[2.5]octane ring system is characterized by a cyclopropane ring fused to a cyclohexane ring at a single carbon atom, the spiro center. This arrangement imparts a high degree of rigidity and a distinct three-dimensional geometry. The presence of a hydroxyl group at the C-5 position, as in spiro[2.5]octan-5-ol, provides a crucial functional handle for further chemical modification and potential interactions with biological macromolecules.

Occurrence in Nature: The Laetiaprocerins

While the spiro[2.5]octane framework is not as widespread in nature as some other cyclic systems, it is found in a fascinating class of sesquiterpenoids and diterpenoids isolated from the plant Laetia procera. These compounds, named laetiaprocerins, showcase the natural occurrence of this unique spirocyclic core.

A doctoral thesis by Geneive E. Henry detailed the isolation and structure elucidation of several of these compounds, including laetiaprocerins A-C. These molecules possess the core spiro[2.5]octane skeleton, often with additional functionalization on the cyclohexane ring. The discovery of these natural products highlights the potential for finding other structurally related compounds from terrestrial and marine organisms.

Biosynthesis: A Tale of Cyclopropanation

The biosynthesis of the spiro[2.5]octane core in sesquiterpenoids is believed to proceed through the well-established terpene biosynthesis pathway, starting from farnesyl pyrophosphate (FPP). The key step in the formation of the spiro[2.5]octane skeleton is a cyclopropanation reaction. While the specific enzymatic machinery responsible for this transformation in the biosynthesis of laetiaprocerins has not yet been fully elucidated, it is hypothesized to involve a terpene synthase that facilitates an intramolecular cyclization cascade.

One plausible mechanism involves the formation of a carbocation intermediate from FPP, which then undergoes a series of cyclizations and rearrangements. The final step would be the intramolecular attack of a double bond onto a carbocation, leading to the formation of the cyclopropane ring and the characteristic spirocyclic junction. The study of terpene synthases from various organisms that produce other cyclopropane-containing natural products can provide valuable insights into the potential mechanisms at play.

Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Carbocation Carbocation Intermediate FPP->Carbocation Terpene Synthase Cyclization Intramolecular Cyclization Cascade Carbocation->Cyclization Spiro_Intermediate Spiro[2.5]octane Intermediate Cyclization->Spiro_Intermediate Cyclopropanation Laetiaprocerins Laetiaprocerins Spiro_Intermediate->Laetiaprocerins Further Functionalization

Caption: Proposed biosynthetic pathway for spiro[2.5]octane-containing sesquiterpenoids.

Synthetic Strategies: Accessing the Spiro[2.5]octane Core

The unique structural features of the spiro[2.5]octane skeleton have prompted the development of various synthetic strategies to access this core and its derivatives. These methods are crucial for confirming the structures of natural products, enabling the synthesis of analogues for structure-activity relationship (SAR) studies, and providing access to larger quantities of these compounds for biological evaluation.

Simmons-Smith Cyclopropanation

One of the most common and reliable methods for the formation of cyclopropane rings is the Simmons-Smith reaction. This reaction involves the use of a diiodomethane and a zinc-copper couple to generate a carbenoid species that then adds to a double bond. In the context of spiro[2.5]octane synthesis, a cyclohexene precursor can be subjected to Simmons-Smith cyclopropanation to install the cyclopropane ring.

A known synthetic protocol for spiro[2.5]octane-5-carboxylic acid utilizes this approach, where spiro[2.5]octan-5-ol is a key intermediate. The synthesis starts from 1,3-cyclohexanedione and proceeds through the formation of an enol ether, which then undergoes a Simmons-Smith reaction[1].

Experimental Protocol: Synthesis of Spiro[2.5]octan-5-ol (Illustrative)

  • Enol Ether Formation: To a solution of 1,3-cyclohexanedione in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid). Reflux the mixture until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure and purify the resulting 3-methoxycyclohex-2-en-1-one.

  • Simmons-Smith Cyclopropanation: Prepare the Simmons-Smith reagent by adding diiodomethane to a suspension of zinc-copper couple in a suitable solvent (e.g., diethyl ether). To this reagent, add the 3-methoxycyclohex-2-en-1-one dropwise at a low temperature. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Reduction: The resulting spirocyclic enol ether is then reduced using a suitable reducing agent (e.g., lithium aluminum hydride) in an ethereal solvent to yield spiro[2.5]octan-5-ol.

Other Synthetic Approaches

Beyond the Simmons-Smith reaction, other methods for the synthesis of functionalized spiro[2.5]octanes have been explored. These include intramolecular cyclization reactions of appropriately functionalized cyclohexanes and transition-metal-catalyzed carbene transfer reactions. The choice of synthetic route often depends on the desired substitution pattern on the spiro[2.5]octane core.

Synthesis Start Starting Materials Cyclohexene Cyclohexene Precursor Start->Cyclohexene SimmonsSmith Simmons-Smith Cyclopropanation Cyclohexene->SimmonsSmith SpiroOctane Spiro[2.5]octane Core SimmonsSmith->SpiroOctane Functionalization Functional Group Manipulation SpiroOctane->Functionalization Derivatives Spiro[2.5]octan-5-ol Derivatives Functionalization->Derivatives

Caption: General synthetic workflow for accessing spiro[2.5]octane derivatives.

Biological Activities and Therapeutic Potential

The rigid, three-dimensional nature of the spiro[2.5]octane scaffold makes it an attractive motif for the design of new therapeutic agents. Spirocyclic compounds, in general, have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[2][3].

While specific biological data for laetiaprocerins and other naturally occurring spiro[2.5]octan-5-ol derivatives is still emerging, preliminary studies on extracts from Laetia species have shown cytotoxic activity against various cancer cell lines. Further investigation is needed to determine if the spiro[2.5]octane-containing compounds are responsible for this activity.

The spiro[2.5]octan-5-ol core presents a valuable starting point for medicinal chemistry campaigns. The hydroxyl group can be readily modified to introduce a variety of functional groups, allowing for the exploration of SAR and the optimization of pharmacokinetic and pharmacodynamic properties. The unique conformational constraints imposed by the spirocyclic system can lead to highly selective interactions with protein targets, potentially reducing off-target effects and improving the therapeutic index of drug candidates.

Spectroscopic Characterization

The structural elucidation of spiro[2.5]octan-5-ol and its derivatives relies heavily on modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Proton NMR (¹H NMR): The ¹H NMR spectrum of spiro[2.5]octan-5-ol exhibits characteristic signals for the cyclopropane protons at high field (typically 0-1 ppm) due to the shielding effect of the ring current. The protons on the cyclohexane ring will appear in the region of 1-4 ppm, with the proton attached to the hydroxyl-bearing carbon (H-5) appearing as a multiplet in the downfield region. A study on the conformational properties of spiro[2.5]octan-6-ol (a constitutional isomer) using low-temperature PMR spectra provides valuable reference data for interpreting the spectra of related compounds[4].

Carbon-13 NMR (¹³C NMR): The ¹³C NMR spectrum will show distinct signals for the spiro carbon, the cyclopropane carbons, and the cyclohexane carbons. The spiro carbon is typically a quaternary carbon and will appear in the region of 20-40 ppm. The cyclopropane carbons are also shielded and appear at high field.

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of these compounds, providing further confirmation of their structure.

Table 1: Predicted Spectroscopic Data for Spiro[2.5]octan-5-ol

Technique Key Features
¹H NMR High-field signals for cyclopropane protons (δ 0.2-0.8 ppm). Multiplet for H-5 proton (δ ~3.5-4.0 ppm).
¹³C NMR Signal for spiro carbon (δ ~20-30 ppm). High-field signals for cyclopropane carbons (δ ~5-20 ppm). Signal for C-5 carbon (δ ~65-75 ppm).
IR Broad O-H stretch (~3300-3500 cm⁻¹). C-H stretches for cyclopropane and cyclohexane rings.
MS (EI) Molecular ion peak (M⁺) at m/z 126. Fragmentation pattern showing loss of water and other characteristic fragments.

Note: The predicted values are approximate and can vary based on the solvent and other experimental conditions.

Future Perspectives and Conclusion

The spiro[2.5]octan-5-ol core represents a relatively underexplored area of natural product chemistry with significant potential for drug discovery. The discovery of the laetiaprocerins has opened the door to a new class of spirocyclic sesquiterpenoids and diterpenoids. Future research in this area should focus on:

  • Isolation of New Analogues: A thorough phytochemical investigation of Laetia procera and other related species may lead to the discovery of new natural products with the spiro[2.5]octane skeleton.

  • Elucidation of Biosynthetic Pathways: Understanding the enzymatic machinery responsible for the formation of the spiro[2.5]octane ring system will not only provide fundamental scientific knowledge but could also enable the biocatalytic production of these compounds.

  • Development of Novel Synthetic Methodologies: The creation of more efficient and stereoselective synthetic routes to functionalized spiro[2.5]octanes is crucial for advancing medicinal chemistry efforts.

  • Comprehensive Biological Evaluation: A systematic evaluation of the biological activities of both natural and synthetic spiro[2.5]octan-5-ol derivatives is needed to uncover their therapeutic potential.

References

  • Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. (2023). PMC. [Link]

  • Sesquiterpenoids from Laggera pterodonta and evaluation of their cytotoxicity against cancer cell lines. (2025). PubMed. [Link]

  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. (2003). ACS Publications. [Link]

  • Spiro[2.5]octan-5-ol | C8H14O | CID 101183832. PubChem. [Link]

  • Cytotoxic Sesquiterpenoids from the Stem Bark of Aglaia harmsiana (Meliaceae). ResearchGate. [Link]

  • Spirocyclic Motifs in Natural Products. (2019). PMC. [Link]

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  • Cytotoxic activity of halogenated sesquiterpenes from Laurencia dendroidea. (2018). PubMed. [Link]

  • A Spirobicyclo[3.1.0] Terpene from the Investigation of Sesquiterpene Synthases from Lactarius deliciosus. ChemRxiv. [Link]

  • Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020). (2021). PMC. [Link]

  • Biological Activities of Natural Products. (2020). MDPI. [Link]

  • Sesquiterpenoids from Meliaceae Family and Their Biological Activities. (2023). MDPI. [Link]

  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. ResearchGate. [Link]

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  • Spiro(2,5)octane | C8H14 | CID 135988. PubChem. [Link]

  • Effects of compounds found in propolis on Streptococcus mutans growth and on glucosyltransferase activity. (2002). PubMed. [Link]

  • Structures, Occurrences and Biosynthesis of 11,12,13-Tri-nor-Sesquiterpenes, an Intriguing Class of Bioactive Metabolites. (2020). PMC. [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of Spiro[2.5]octan-5-one via Oxidation of Spiro[2.5]octan-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of Spiro[2.5]octan-5-one, a valuable intermediate in pharmaceutical and materials science research.[1] The focus is on the oxidation of the secondary alcohol, Spiro[2.5]octan-5-ol. We will explore various contemporary oxidation methodologies, elucidating the mechanistic underpinnings of each to empower researchers in selecting the optimal synthetic route. Detailed, step-by-step protocols for recommended methods are provided, alongside a comparative analysis of their advantages and disadvantages. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Significance of Spirocyclic Ketones

Spirocyclic frameworks, characterized by two rings sharing a single carbon atom, are prevalent structural motifs in a wide array of natural products and pharmaceutically active compounds. The unique three-dimensional architecture of spirocycles imparts conformational rigidity and novel spatial arrangements of functional groups, which can lead to enhanced biological activity and selectivity. Spiro[2.5]octan-5-one, in particular, serves as a key building block for more complex molecular structures.[2] Its synthesis from the corresponding alcohol, Spiro[2.5]octan-5-ol, is a critical transformation that necessitates a careful choice of oxidative conditions to ensure high yield and purity.

The oxidation of secondary alcohols to ketones is a fundamental reaction in organic chemistry.[3] A plethora of reagents and conditions have been developed to effect this transformation, ranging from chromium-based oxidants to milder, more selective modern methods. The choice of oxidant is dictated by factors such as substrate sensitivity, desired scale, and tolerance of other functional groups. This application note will delve into the practical aspects of this conversion, providing researchers with the necessary tools to confidently and efficiently synthesize Spiro[2.5]octan-5-one.

Theoretical Background: Mechanistic Overview of Alcohol Oxidation

The conversion of a secondary alcohol to a ketone involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom bearing the hydroxyl group. This process can be achieved through various mechanisms, largely dependent on the nature of the oxidizing agent.

A general mechanistic pathway for many oxidation reactions involves the formation of an intermediate ester (e.g., a chromate ester in Jones oxidation) followed by an elimination step to form the carbon-oxygen double bond.[4]

Below is a generalized workflow for the oxidation of Spiro[2.5]octan-5-ol to Spiro[2.5]octan-5-one.

Oxidation Workflow cluster_start Starting Material cluster_process Oxidation Process cluster_end Product & Purification Start Spiro[2.5]octan-5-ol Process Choice of Oxidant (e.g., DMP, Swern, Jones) Start->Process Introduce Conditions Reaction Conditions (Solvent, Temp., Time) Process->Conditions Optimize Workup Aqueous Workup & Extraction Conditions->Workup Proceed to Purification Column Chromatography or Distillation Workup->Purification Isolate Crude Product Spiro[2.5]octan-5-one Purification->Product Obtain Pure

Caption: General workflow for the synthesis of Spiro[2.5]octan-5-one.

Comparative Analysis of Recommended Oxidation Methods

For the synthesis of Spiro[2.5]octan-5-one, several oxidation methods are viable. The choice of method will depend on the specific requirements of the synthesis, such as scale, desired purity, and available laboratory equipment. Below is a summary of three widely-used and effective methods.

Method Reagents Typical Conditions Advantages Disadvantages
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)CH₂Cl₂, Room TemperatureMild, high yielding, short reaction times, avoids toxic chromium reagents.[5]DMP is expensive and can be shock-sensitive.[6]
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineCH₂Cl₂, -78 °C to Room TemperatureHigh yields, mild conditions, avoids heavy metals.[7]Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[8]
Jones Oxidation CrO₃, H₂SO₄, AcetoneAcetone, 0 °C to Room TemperatureInexpensive, powerful oxidant.[9]Uses carcinogenic chromium, strongly acidic conditions, can lead to over-oxidation or side reactions with sensitive substrates.[10][11]

Detailed Experimental Protocols

4.1. General Considerations & Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coats, and appropriate gloves, must be worn at all times.[12][13]

  • Oxidizing agents are hazardous and should be handled with care.[14] They can be corrosive and may react violently with combustible materials.[15][16]

  • Anhydrous solvents and reagents should be used where specified to prevent unwanted side reactions.

4.2. Protocol 1: Dess-Martin Oxidation

This method is highly recommended for its mild conditions and high efficiency.[17]

Reaction Scheme:

Dess-Martin Oxidation Spiro[2.5]octan-5-ol Spiro[2.5]octan-5-ol Spiro[2.5]octan-5-one Spiro[2.5]octan-5-one Spiro[2.5]octan-5-ol->Spiro[2.5]octan-5-one   Dess-Martin Periodinane   CH₂Cl₂, rt

Caption: Dess-Martin oxidation of Spiro[2.5]octan-5-ol.

Materials:

  • Spiro[2.5]octan-5-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard glassware

Procedure:

  • To a solution of Spiro[2.5]octan-5-ol (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M solution) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.[6]

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the solid byproducts dissolve.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure Spiro[2.5]octan-5-one.

4.3. Protocol 2: Swern Oxidation

The Swern oxidation is a reliable and high-yielding method, particularly suitable for larger-scale syntheses.[18]

Reaction Scheme:

Swern Oxidation Spiro[2.5]octan-5-ol Spiro[2.5]octan-5-ol Spiro[2.5]octan-5-one Spiro[2.5]octan-5-one Spiro[2.5]octan-5-ol->Spiro[2.5]octan-5-one   1. (COCl)₂, DMSO, CH₂Cl₂, -78 °C   2. Et₃N

Caption: Swern oxidation of Spiro[2.5]octan-5-ol.

Materials:

  • Spiro[2.5]octan-5-ol

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Dry ice/acetone bath

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (approx. 0.2 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous dichloromethane via a syringe. Stir for 15 minutes.

  • Add a solution of Spiro[2.5]octan-5-ol (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature below -60 °C. Stir for 30 minutes.

  • Add anhydrous triethylamine (5.0 eq) dropwise, again keeping the temperature below -60 °C.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

4.4. Protocol 3: Parikh-Doering Oxidation

The Parikh-Doering oxidation is a milder alternative to other DMSO-based oxidations and can be performed at or above 0 °C.[19][20]

Reaction Scheme:

Parikh-Doering Oxidation Spiro[2.5]octan-5-ol Spiro[2.5]octan-5-ol Spiro[2.5]octan-5-one Spiro[2.5]octan-5-one Spiro[2.5]octan-5-ol->Spiro[2.5]octan-5-one   SO₃·pyridine, DMSO, Et₃N   CH₂Cl₂, 0 °C to rt

Caption: Parikh-Doering oxidation of Spiro[2.5]octan-5-ol.

Materials:

  • Spiro[2.5]octan-5-ol

  • Sulfur trioxide pyridine complex (SO₃·py)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of Spiro[2.5]octan-5-ol (1.0 eq) and triethylamine (3.0 eq) in a mixture of anhydrous DMSO and dichloromethane at 0 °C, add sulfur trioxide pyridine complex (1.5 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC. The reaction is generally complete within 1-2 hours.

  • Upon completion, quench the reaction with water and extract with dichloromethane (3x).

  • Combine the organic layers, wash with saturated aqueous copper(II) sulfate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired ketone.

Troubleshooting and Further Considerations

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material, consider increasing the reaction time or the amount of oxidizing agent. In the case of Swern oxidation, ensure that the temperature was maintained at -78 °C during the initial steps.

  • Side Product Formation: Over-oxidation is a concern with stronger oxidants like Jones reagent. Milder methods like Dess-Martin or Swern oxidation are generally more selective.[8][21] For acid-sensitive substrates, buffering the Dess-Martin oxidation with pyridine can be beneficial.[5]

  • Purification Challenges: The byproducts of each reaction are different. For instance, the reduced periodinane from the Dess-Martin oxidation can sometimes complicate purification. The recommended workup procedures are designed to remove the majority of these byproducts.

Conclusion

The synthesis of Spiro[2.5]octan-5-one from Spiro[2.5]octan-5-ol is a straightforward yet crucial transformation. The choice of oxidation method should be tailored to the specific needs of the researcher and the context of the broader synthetic sequence. For small-scale, rapid synthesis with high selectivity, the Dess-Martin oxidation is an excellent choice. For larger-scale preparations where cost and reagent handling are more significant factors, the Swern or Parikh-Doering oxidations present robust and reliable alternatives. By understanding the underlying principles and following the detailed protocols provided, researchers can confidently and efficiently access this valuable spirocyclic ketone for their ongoing research and development endeavors.

References

  • ResearchGate. Synthesis of spiro compounds from 5 and 1,4‐dithiane‐2,5‐diol 6. N.p., n.d. Web.

  • Google Patents. CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid. N.p., n.d. Web.

  • L.S.College, Muzaffarpur. Oxidation of secondary alcohols to ketones. N.p., 23 May 2020. Web.

  • Google Patents. EP2880008B1 - Process for preparing spiro[2.5]octane-5,7-dione. N.p., n.d. Web.

  • Chemical Communications (RSC Publishing). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. N.p., n.d. Web.

  • Organic Chemistry Tutor. Swern Oxidation. N.p., n.d. Web.

  • Google Patents. US20140039203A1 - Process for preparing spiro[2.5]octane-5,7-dione. N.p., n.d. Web.

  • Chemistry LibreTexts. 17.7: Oxidation of Alcohols. N.p., 17 Mar. 2024. Web.

  • Organic Chemistry Portal. Jones Oxidation. N.p., n.d. Web.

  • ACS Publications. Convenient and inexpensive procedure for oxidation of secondary alcohols to ketones | The Journal of Organic Chemistry. N.p., n.d. Web.

  • The Chemistry Blog. Safe Handling of Oxidising Chemicals. N.p., 4 Sept. 2024. Web.

  • ResearchGate. Oxidation of Alcohols to Aldehydes and Ketones Using a Catalytic Pairing of a Nitroxide and Nitric Acid. N.p., 10 Aug. 2025. Web.

  • Brandeis University. Oxidizing Chemicals | Laboratory Safety. N.p., n.d. Web.

  • Grokipedia. Parikh–Doering oxidation. N.p., n.d. Web.

  • Chemistry Steps. Jones Oxidation. N.p., n.d. Web.

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. N.p., n.d. Web.

  • N.p. Oxidation of Alcohols to Aldehydes and Ketones - download. N.p., n.d. Web.

  • Alfa Chemistry. Jones Oxidation. N.p., n.d. Web.

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). N.p., n.d. Web.

  • YouTube. Parikh-Doering oxidation. N.p., 10 Nov. 2025. Web.

  • Storemasta Blog. How do you Store Oxidizing Agents? N.p., 2 May 2024. Web.

  • Wikipedia. Dess–Martin oxidation. N.p., n.d. Web.

  • YouTube. Swern Oxidation of Alcohols | A useful alternative to PCC. N.p., 31 Oct. 2023. Web.

  • Environment, Health & Safety. Oxidizing Chemicals. N.p., n.d. Web.

  • Wipf Group. Alcohol Oxidations. N.p., 19 Mar. 2007. Web.

  • University of Alberta. Oxidizing Agents - AFNS Safety. N.p., n.d. Web.

  • YouTube. Jones Oxidation of Alcohols in Organic Chemistry. N.p., 26 Oct. 2023. Web.

  • Google Patents. US3444216A - Process for the oxidation of primary and secondary alcohols. N.p., n.d. Web.

  • Alfa Chemistry. Dess-Martin Oxidation. N.p., n.d. Web.

  • YouTube. Parikh-Doering Oxidation. N.p., 8 Aug. 2020. Web.

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Protocol for the Diastereoselective Synthesis of Spiro[2.5]octan-5-ol via Simmons-Smith Cyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers

Abstract

The cyclopropane motif is a cornerstone in medicinal chemistry and natural product synthesis, valued for its unique conformational properties and metabolic stability.[1][2] The Simmons-Smith reaction stands as a premier method for the stereospecific conversion of alkenes into cyclopropanes.[1][3] This application note provides a detailed experimental protocol for the synthesis of Spiro[2.5]octan-5-ol from 1-cyclohex-2-en-1-ol, leveraging the hydroxyl-directed nature of the Simmons-Smith reaction. We will delve into the mechanistic underpinnings, provide a field-tested, step-by-step procedure, and outline critical safety considerations for handling the organozinc reagents.

Introduction and Scientific Principle

The Simmons-Smith reaction, first reported in 1958, facilitates the addition of a methylene group to an alkene double bond to form a cyclopropane ring.[1] The reaction is renowned for its high degree of stereospecificity, wherein the stereochemistry of the starting alkene is preserved in the cyclopropane product.[3] This is achieved through the concerted transfer of a methylene unit from an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to the alkene.[4][5]

The active reagent is generated from the reaction of diiodomethane (CH₂I₂) with a zinc-copper couple.[6] A significant advantage of this reaction is the ability of nearby Lewis basic functional groups, such as hydroxyl groups, to direct the cyclopropanation. The zinc atom of the carbenoid coordinates to the oxygen of the hydroxyl group, leading to the delivery of the methylene group to the syn face of the double bond relative to the hydroxyl group.[3][7] This directing effect is pivotal in the synthesis of Spiro[2.5]octan-5-ol from an allylic alcohol like 1-cyclohex-2-en-1-ol, ensuring high diastereoselectivity.

Reaction Mechanism: The Role of the Zinc Carbenoid

The reaction proceeds via two primary stages:

  • Formation of the Organozinc Carbenoid: Activated zinc, in the form of a zinc-copper couple, undergoes oxidative addition into the carbon-iodine bond of diiodomethane. This forms the active Simmons-Smith reagent, iodomethylzinc iodide. While the exact structure of the active species in solution can be complex, it is functionally a "carbenoid"—a species that exhibits carbene-like reactivity without being a free carbene.[5][7][8]

  • Concerted Methylene Transfer: The alkene attacks the carbenoid, which, in the case of an allylic alcohol, is pre-coordinated to the hydroxyl group. The reaction proceeds through a "butterfly-type" three-centered transition state, where both new carbon-carbon bonds are formed simultaneously as the zinc-iodine bond is cleaved.[9] This concerted mechanism ensures that the original stereochemistry of the alkene is retained in the final cyclopropane product.[4]

Detailed Experimental Protocol

This protocol details the synthesis of Spiro[2.5]octan-5-ol starting from 1-cyclohex-2-en-1-ol.

Part A: Preparation of Activated Zinc-Copper Couple

Causality: The reactivity of zinc powder can be inconsistent. Activating it by creating a zinc-copper couple is crucial for efficient formation of the organozinc carbenoid.[10] The copper enhances the reactivity of the zinc surface.[11]

Materials:

  • Zinc powder (<10 micron, 98%+)

  • Copper(II) acetate monohydrate

  • Glacial acetic acid

  • Diethyl ether (anhydrous)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add zinc powder (10.0 g, 153 mmol).

  • In a separate beaker, dissolve copper(II) acetate monohydrate (1.0 g, 5 mmol) in glacial acetic acid (50 mL) with gentle warming.

  • Pour the warm copper acetate solution over the zinc powder while stirring. The blue color of the solution will fade rapidly, and the zinc powder will turn a reddish-grey color.

  • Continue stirring for 5-10 minutes at room temperature.

  • Allow the solid to settle, then carefully decant the acetic acid.

  • Wash the resulting zinc-copper couple by slurrying with anhydrous diethyl ether (3 x 50 mL), decanting the solvent after each wash.

  • Dry the dark grey solid under a stream of dry nitrogen or argon and then under high vacuum for 1-2 hours. The activated couple should be used immediately for the best results.

Part B: Simmons-Smith Cyclopropanation

Materials:

  • Activated Zinc-Copper Couple (from Part A)

  • 1-cyclohex-2-en-1-ol (5.0 g, 51 mmol)

  • Diiodomethane (CH₂I₂) (27.3 g, 8.5 mL, 102 mmol)

  • Diethyl ether (anhydrous, 150 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Nitrogen or Argon inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Assemble the glassware and flame-dry under vacuum. Allow the apparatus to cool to room temperature under a positive pressure of inert gas (N₂ or Ar).

  • To the 500 mL flask, add the freshly prepared zinc-copper couple (10.0 g, 153 mmol) and anhydrous diethyl ether (50 mL).

  • In the dropping funnel, prepare a solution of 1-cyclohex-2-en-1-ol (5.0 g, 51 mmol) and diiodomethane (27.3 g, 102 mmol) in anhydrous diethyl ether (100 mL).

  • Add approximately 10% of the solution from the dropping funnel to the stirring slurry of the zinc-copper couple. The reaction is exothermic; gentle refluxing should be observed. If the reaction does not initiate, gentle warming with a heat gun may be required.

  • Once the reaction has initiated, add the remainder of the solution dropwise over 1 hour, maintaining a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Part C: Work-up and Purification

Causality: The work-up is designed to quench any remaining reactive organozinc species and remove inorganic zinc salts, which are poorly soluble in organic solvents.

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (50 mL). Caution: This can be a vigorous exothermic process with gas evolution.

  • Continue stirring for 30 minutes until the evolution of gas ceases and a greyish-white precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether (3 x 30 mL).

  • Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure Spiro[2.5]octan-5-ol.

Quantitative Data Summary

Reagent/ParameterMolar Mass ( g/mol )Amount UsedMoles (mmol)Molar Equiv.
1-cyclohex-2-en-1-ol98.145.0 g511.0
Diiodomethane267.8427.3 g (8.5 mL)1022.0
Zinc Powder65.3810.0 g1533.0
Copper(II) Acetate199.651.0 g50.1
Reaction Time -12 - 18 hours--
Reaction Temperature -Reflux (~35 °C)--
Expected Yield 124.20 (Product)--60-80%

Experimental Workflow Diagram

G cluster_prep Part A: Reagent Preparation Zn Zinc Powder ZnCu Activated Zn(Cu) Couple Zn->ZnCu CuOAc Copper(II) Acetate in Acetic Acid CuOAc->ZnCu StartMat 1-cyclohex-2-en-1-ol + Diiodomethane in Anhydrous Ether Reaction Simmons-Smith Reaction (Reflux, 12-18h) ZnCu->Reaction Reagent StartMat->Reaction Quench Quench with NH4Cl(aq) Reaction->Quench Extract Extraction with Ether Quench->Extract Purify Flash Chromatography Extract->Purify Product Spiro[2.5]octan-5-ol Purify->Product

Caption: Workflow for the synthesis of Spiro[2.5]octan-5-ol.

Safety Precautions

  • Diiodomethane (CH₂I₂): This is a dense, toxic liquid and a suspected carcinogen. Handle only in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation and skin contact.[12]

  • Diethyl Ether: Highly flammable liquid with a low boiling point. Ensure all operations are performed away from ignition sources. Use an inert atmosphere to prevent the formation of explosive peroxides.

  • Zinc Powder: Can be pyrophoric, especially in fine powder form. Handle away from sources of ignition.

  • Reaction Quenching: The quenching of the reaction with aqueous solutions is highly exothermic and releases flammable gases. Perform this step slowly in an ice bath and behind a safety shield.

References

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • Kaur, N., & Singh, V. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • Sawada, S. (1970). Studies on the Simmons-Smith Reaction. Kyoto University Research Information Repository. Retrieved from [Link]

  • de la Torre, A., et al. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 14: Cyclopropane synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Norcarane. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Spiro[2.5]octane. NIST Chemistry WebBook. Retrieved from [Link]

  • Hoyt, H. M., et al. (2018). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. RSC Publishing. Retrieved from [Link]

  • Poor Man's Chemist. (2023, December 5). Zinc-Copper Couple for the Simmons-Smith Cyclopropane Synthesis [Video]. YouTube. Retrieved from [Link]

  • Lambert, J. B., et al. (1971). Proton magnetic resonance spectra and conformational properties of spiro[2.5]octan-6-ol. Tetrahedron. Retrieved from [Link]

  • Wikipedia. (n.d.). Zinc–copper couple. Retrieved from [Link]

  • Gelest, Inc. (2016, June 17). DIETHYLZINC, 95% - Safety Data Sheet. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Spiro[2.5]octane. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Spiro(2,5)octane. PubChem. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Spiro[2.5]octan-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Spiro[2.5]octan-5-ol. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this valuable spirocyclic building block. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis. Our goal is to provide you with the expert insights and actionable solutions needed to troubleshoot your experiments effectively and ensure the integrity of your results.

I. Overview of the Synthetic Pathway

The most common and reliable laboratory-scale synthesis of Spiro[2.5]octan-5-ol begins with the commercially available 1,3-cyclohexanedione. The sequence involves the formation of a key intermediate, 3-methoxycyclohex-2-en-1-one, which is then subjected to a Simmons-Smith cyclopropanation. The resulting spirocyclic enol ether is subsequently hydrolyzed and the ketone reduced to afford the target alcohol.[1]

Spiro[2.5]octan-5-ol Synthesis A 1,3-Cyclohexanedione B 3-Methoxycyclohex-2-en-1-one A->B  MeOH, H+ cat. C 5-Methoxyspiro[2.5]oct-4-ene B->C  Simmons-Smith  (CH2I2, Zn-Cu) D Spiro[2.5]octan-5-one C->D  Acid Hydrolysis  (e.g., p-TsOH) E Spiro[2.5]octan-5-ol D->E  Reduction  (e.g., NaBH4)

Caption: Key stages in the synthesis of Spiro[2.5]octan-5-ol.

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and a validated protocol for resolution.

A. Simmons-Smith Cyclopropanation Stage

The cyclopropanation of 3-methoxycyclohex-2-en-1-one is the cornerstone of this synthesis. Its success hinges on the quality of the Simmons-Smith reagent and the control of reaction conditions.

Question 1: My cyclopropanation reaction is sluggish, and the yield is consistently low. What are the likely causes?

Answer: Low yields in Simmons-Smith reactions are a common issue, often stemming from the quality of the reagents, particularly the zinc-copper couple and diiodomethane. The reaction involves a heterogeneous zinc surface, and its activity is paramount.[2]

Underlying Causes & Solutions:

  • Inactive Zinc-Copper Couple: The zinc surface can be passivated by an oxide layer, preventing the formation of the active organozinc carbenoid.

    • Solution: Activate the zinc-copper couple immediately before use.

      Protocol: Zinc-Copper Couple Activation

      • Wash zinc dust (1.5 eq.) sequentially with 1M HCl, deionized water, ethanol, and diethyl ether.

      • Dry the activated zinc dust under high vacuum.

      • In a separate flask, prepare a 2% (w/v) solution of copper(II) acetate in glacial acetic acid.

      • Add the activated zinc dust to the copper acetate solution and stir vigorously for 15-20 minutes.

      • Filter the resulting zinc-copper couple, wash with diethyl ether, and dry under a stream of argon or nitrogen. Use immediately.

  • Impure Diiodomethane: Diiodomethane can decompose upon exposure to light, releasing iodine, which can interfere with the reaction.[3][4] A purplish or brown tinge in your diiodomethane is a clear indicator of decomposition.

    • Solution: Purify the diiodomethane before use.

      Protocol: Diiodomethane Purification

      • Wash the commercial diiodomethane with an equal volume of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove iodine.

      • Separate the organic layer, wash with brine, and dry over anhydrous calcium chloride (CaCl₂).

      • Distill under reduced pressure and store over a small piece of copper wire in a dark bottle.[3][5]

  • Sub-optimal Reaction Conditions: The use of coordinating solvents can decrease the reaction rate.

    • Solution: Use non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[6] Additionally, gentle heating or the use of ultrasound can sometimes improve the initiation and turnover of the reaction.[2][7]

Troubleshooting Low Yield start Low Yield in Cyclopropanation? q1 Is the Zn-Cu couple freshly activated? start->q1 q2 Is the CH2I2 colorless? q1->q2 Yes sol1 Activate Zn-Cu couple immediately before use. q1->sol1 No q3 Are you using a non-coordinating solvent? q2->q3 Yes sol2 Purify CH2I2 by washing with Na2S2O3 and distilling. q2->sol2 No sol3 Switch to DCM or DCE. Consider gentle heating. q3->sol3 No end_node Re-run reaction under optimized conditions. q3->end_node Yes sol1->end_node sol2->end_node sol3->end_node

Caption: Decision tree for troubleshooting low cyclopropanation yields.

Question 2: My NMR spectrum shows unreacted starting material, but also a significant byproduct that I can't identify. What could this be?

Answer: A common but often overlooked side reaction in Simmons-Smith procedures is the formation of byproducts due to the Lewis acidic nature of the zinc iodide (ZnI₂) generated in situ.[8] In the synthesis of Spiro[2.5]octan-5-ol, the intermediate cyclopropylcarbinyl system is particularly susceptible to acid-catalyzed rearrangement.

Underlying Cause & Solution:

  • Lewis Acid-Catalyzed Rearrangement: The ZnI₂ byproduct can catalyze the ring-opening of the cyclopropane in your desired product, leading to the formation of various rearranged isomeric byproducts. This is a classic rearrangement pathway for cyclopropylcarbinyl systems.

    • Solution: Scavenge the ZnI₂ as it is formed. This can be achieved by adding excess diethylzinc (Et₂Zn) to the reaction mixture, which will convert the ZnI₂ into the less acidic EtZnI.[8] Alternatively, quenching the reaction with a mild base like pyridine can also neutralize the Lewis acid.[8]

Rearrangement Side Reaction sub Spiro[2.5]octan-5-ol intermediate Cyclopropylcarbinyl Cation Intermediate sub->intermediate Coordination & Ring Opening lewis_acid ZnI2 (Lewis Acid) lewis_acid->sub product Rearranged Byproducts (e.g., Homoallylic Alcohols, Ring-Expanded Products) intermediate->product Rearrangement

Caption: Potential Lewis acid-catalyzed rearrangement of the product.

B. Reduction and Purification Stages

Question 3: The reduction of Spiro[2.5]octan-5-one gives me two spots on TLC that are difficult to separate. What are they, and how can I improve the selectivity?

Answer: The reduction of the prochiral ketone, Spiro[2.5]octan-5-one, with reagents like sodium borohydride (NaBH₄) can lead to the formation of two diastereomeric alcohols (cis and trans isomers, relative to the cyclopropane ring). The steric hindrance posed by the spirocyclic system can influence the facial selectivity of the hydride attack.

Underlying Cause & Solution:

  • Formation of Diastereomers: The hydride can attack the carbonyl from either the same face as the cyclopropane ring or the opposite face, leading to a mixture of diastereomers. Their similar polarities can make chromatographic separation challenging.

    • Solution: Employ a bulkier reducing agent to enhance diastereoselectivity. Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) are more sterically demanding and will preferentially attack from the less hindered face of the ketone, often leading to a single major diastereomer.

    Comparative Reduction Conditions

    Reagent Typical Solvent Temperature (°C) Expected Outcome
    NaBH₄ Methanol/Ethanol 0 to 25 Mixture of diastereomers

    | L-Selectride® | Tetrahydrofuran (THF) | -78 | High diastereoselectivity |

Question 4: After workup and chromatography, my final product, Spiro[2.5]octan-5-ol, seems to degrade over time, even when stored in the freezer. Why is this happening?

Answer: The stability of Spiro[2.5]octan-5-ol can be compromised by trace amounts of acid left over from the synthesis or purification steps. As discussed previously, the cyclopropylcarbinyl alcohol moiety is sensitive to acid, which can catalyze decomposition through rearrangement pathways.

Underlying Cause & Solution:

  • Trace Acid Contamination: Silica gel used in chromatography can be slightly acidic. If not properly neutralized, or if acidic quench solutions from the workup are not thoroughly removed, residual acid can cause slow degradation of the product.

    • Solution: Implement a neutralization strategy during workup and purification.

      • Workup: Ensure the final aqueous wash during the workup is with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any bulk acidity.

      • Chromatography: If using silica gel chromatography, consider pre-treating the silica gel by slurrying it in the eluent containing 1% triethylamine (Et₃N) and then packing the column. This will neutralize the acidic sites on the silica.

      • Storage: Store the purified product as a solution in a non-acidic solvent (e.g., hexane with a trace of Et₃N) or as a neat oil under an inert atmosphere (Argon or Nitrogen) at low temperatures.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different cyclopropanation method instead of Simmons-Smith? A: Yes, other methods exist, but they come with their own challenges. For instance, cyclopropanation using diazomethane is highly efficient but involves a toxic and explosive reagent, making it unsuitable for scale-up.[9] Dihalocyclopropanation followed by reduction is another option, but it adds steps to the sequence. For this specific substrate, the Simmons-Smith reaction generally provides a good balance of reactivity, safety, and functional group tolerance.[6]

Q2: My starting material is 1,3-cyclohexanedione. How critical is the purity of the 3-methoxycyclohex-2-en-1-one intermediate? A: The purity of this intermediate is very important. Any residual 1,3-cyclohexanedione can react with the Simmons-Smith reagent, leading to a complex mixture of byproducts. Ensure that the enol ether formation goes to completion and that the product is purified (e.g., by distillation or chromatography) before the cyclopropanation step.

Q3: Is the spiro[2.5]octane core stable to other reagents? A: The spiro[2.5]octane core itself is relatively stable. The primary reactivity concern arises from the functional groups attached to it. The cyclopropane ring is strained and can undergo ring-opening under certain conditions, particularly when activated by adjacent functional groups that can stabilize a cationic or radical intermediate.[10] As highlighted, acidic conditions are a major concern for Spiro[2.5]octan-5-ol.

IV. References

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. Simmons-Smith Reaction. Retrieved from [Link]

  • NROChemistry. Simmons-Smith Reaction. Retrieved from [Link]

  • Wikipedia. Simmons–Smith reaction. Retrieved from [Link]

  • Google Patents. (2014). US20140039203A1 - Process for preparing spiro[2.5]octane-5,7-dione. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135988, Spiro(2,5)octane. Retrieved from [Link]

  • Organic Chemistry Tutor. Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Retrieved from [Link]

  • Effio, A., Griller, D., Ingold, K. U., Scaiano, J.C., & Sheng, S.J. (1980). Studies on the spiro[2.5]octadienyl radical and the 2-phenylethyl rearrangement. Journal of the American Chemical Society, 102(19), 6063–6068. Retrieved from [Link]

  • Google Patents. (2013). CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid. Retrieved from

  • IUCrData. (2016). Crystal structure of (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde. IUCrData, 1(2), x160143. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers. Chemical Science. Retrieved from [Link]

  • CP Lab Safety. spiro[2.5]octan-5-one, min 97%, 1 gram. Retrieved from [Link]

  • National Institutes of Health. (2014). Acceleration of an Aromatic Claisen Rearrangement via a Designed Spiroligozyme Catalyst that Mimics the Ketosteroid Isomerase Catalytic Dyad. Journal of the American Chemical Society, 136(2), 768–775. Retrieved from [Link]

  • Wiley Online Library. (2019). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal, 25(48), 11215-11219. Retrieved from [Link]

  • YouTube. (2019, July 12). Lewis Acid-Catalyzed Rearrangement of 2,3-Epoxyalcohol. Mechanism Revealed! [Video]. Retrieved from [Link]

  • Google Patents. (2017). EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione. Retrieved from

  • Wikipedia. Iodomethane. Retrieved from [Link]

  • Google Patents. (2017). EP2880008B1 - Process for preparing spiro[2.5]octane-5,7-dione. Retrieved from

Sources

Technical Support Center: Optimization of Simmons-Smith Reaction Conditions for Spiro[2.5]octan-5-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Spiro[2.5]octan-5-ol via the Simmons-Smith reaction. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this important cyclopropanation reaction. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the successful and efficient synthesis of your target molecule.

Introduction to the Synthesis

The synthesis of Spiro[2.5]octan-5-ol from 1-cyclohexenylmethanol is a classic example of a diastereoselective Simmons-Smith reaction. The hydroxyl group in the allylic alcohol substrate plays a crucial directing role, coordinating to the zinc-based reagent and delivering the methylene group to the same face of the double bond.[1][2] This concerted mechanism ensures the stereospecificity of the reaction, preserving the geometry of the alkene in the cyclopropane product.[3] Understanding and controlling the reaction parameters are key to maximizing yield and diastereoselectivity.

This guide will walk you through optimized protocols, potential pitfalls, and analytical characterization of Spiro[2.5]octan-5-ol.

Frequently Asked Questions (FAQs)

Q1: What is the role of the hydroxyl group in the Simmons-Smith reaction of 1-cyclohexenylmethanol?

A1: The hydroxyl group acts as a directing group. It coordinates with the electrophilic zinc carbenoid species, bringing the reagent into close proximity and on the same face as the double bond. This intramolecular delivery of the methylene group leads to the formation of the syn diastereomer as the major product.[1][2]

Q2: Which Simmons-Smith reagent is best for this synthesis: the classic Zn-Cu couple or a modified version like the Furukawa reagent (Et₂Zn)?

A2: Both methods are effective. The classic zinc-copper couple is economical and safer to handle. However, its activity can be variable depending on the preparation method. The Furukawa modification, using diethylzinc (Et₂Zn) and diiodomethane, is often faster and more reproducible.[3] For substrates that are less reactive, the addition of a catalytic amount of a Lewis acid, such as Et₂AlCl, can accelerate the reaction. Given the directing effect of the hydroxyl group in 1-cyclohexenylmethanol, the Furukawa modification often provides excellent yields and diastereoselectivity.

Q3: What are the most common side reactions to be aware of?

A3: The most prevalent side reactions are due to the Lewis acidity of the zinc iodide byproduct, which can cause rearrangement or decomposition of acid-sensitive products.[3] Additionally, with prolonged reaction times or excess reagent, methylation of the hydroxyl group can occur.[3] Incomplete reaction, leaving unreacted starting material, is also a common issue, often related to reagent quality or stoichiometry.

Q4: What is the expected diastereoselectivity for this reaction?

A4: Due to the directing effect of the hydroxyl group, a high diastereoselectivity in favor of the syn isomer (where the cyclopropane ring and the hydroxymethyl group are on the same side of the cyclohexane ring) is expected. The exact diastereomeric ratio (d.r.) can be influenced by reaction temperature, solvent, and the specific Simmons-Smith reagent used.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). On a TLC plate, you will observe the disappearance of the starting material (1-cyclohexenylmethanol) and the appearance of a new, typically more polar, spot corresponding to Spiro[2.5]octan-5-ol. For GC-MS analysis, a small aliquot of the reaction mixture can be quenched and analyzed to determine the ratio of starting material to product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive zinc-copper couple. 2. Impure or wet solvent/reagents. 3. Insufficient amount of diiodomethane or zinc reagent. 4. Low reaction temperature.1. Prepare a fresh, highly active zinc-copper couple. Ensure the zinc dust is of high quality. 2. Use freshly distilled, anhydrous solvents (e.g., DCM, DCE). Ensure diiodomethane is free of iodine (colorless). 3. Use at least 1.5-2.0 equivalents of the zinc reagent and diiodomethane. 4. While the reaction is often started at 0°C, allowing it to warm to room temperature or gentle heating (e.g., 40°C) can improve the rate.
Low Yield 1. Competing side reactions (e.g., methylation of the alcohol). 2. Difficult purification and product loss during workup. 3. Inefficient stirring, especially with the heterogeneous Zn-Cu couple.1. Avoid excessively long reaction times and large excesses of the reagents. 2. Spiro[2.5]octan-5-ol is a polar molecule. Use a more polar eluent system for column chromatography. Consider deactivating silica gel with triethylamine for basic compounds. 3. Use vigorous mechanical stirring to ensure good mixing of the reagents.
Poor Diastereoselectivity 1. Reaction temperature is too high, reducing the directing effect of the hydroxyl group. 2. Presence of coordinating solvents that compete with the substrate's hydroxyl group.1. Maintain a lower reaction temperature (e.g., 0°C to room temperature). 2. Use non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Formation of a White Precipitate During Workup Zinc salts (e.g., zinc iodide, zinc hydroxide) are precipitating.Add a saturated aqueous solution of ammonium chloride (NH₄Cl) or a solution of Rochelle's salt (potassium sodium tartrate) to chelate the zinc ions and dissolve the precipitate.
Product is Contaminated with Iodine Decomposition of diiodomethane.Wash the organic extracts with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine color.

Optimized Experimental Protocol: Furukawa-Modified Synthesis

This protocol is a robust starting point for the synthesis of Spiro[2.5]octan-5-ol, utilizing the Furukawa modification for its reproducibility.

Materials:

  • 1-cyclohexenylmethanol

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂), freshly distilled or passed through a plug of alumina

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-cyclohexenylmethanol (1.0 eq). Dissolve it in anhydrous DCM (to make a ~0.2 M solution).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition:

    • Slowly add diethylzinc (2.0 eq) to the stirred solution via the dropping funnel over 15-20 minutes.

    • After the addition is complete, add diiodomethane (2.0 eq) dropwise over 15-20 minutes. Caution: The reaction can be exothermic. Maintain the temperature at 0°C during the addition.

  • Reaction: After the additions are complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. Caution: Methane gas is evolved. Ensure adequate ventilation.

    • Continue adding the NH₄Cl solution until no more gas evolution is observed.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution (if iodine color is present), saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) is typically effective for separating the polar product.

Visualization of Key Processes

Reaction Mechanism

Simmons-Smith_Mechanism cluster_reagent Reagent Formation cluster_reaction Cyclopropanation Et2Zn Et₂Zn Carbenoid IZnCH₂I (Zinc Carbenoid) Et2Zn->Carbenoid + CH₂I₂ CH2I2 CH₂I₂ Complex Hydroxyl-Zinc Complex Carbenoid->Complex Substrate 1-Cyclohexenylmethanol Substrate->Complex + Carbenoid TS Butterfly Transition State Complex->TS Intramolecular Delivery Product Spiro[2.5]octan-5-ol TS->Product Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Verify Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Solution_Reagents Use fresh, anhydrous reagents. Increase equivalents. Check_Reagents->Solution_Reagents Issue Found Check_Workup Review Workup & Purification Check_Conditions->Check_Workup Conditions OK Solution_Conditions Ensure proper temperature control. Use non-coordinating solvent. Check_Conditions->Solution_Conditions Issue Found Solution_Workup Optimize quenching procedure. Adjust chromatography eluent. Check_Workup->Solution_Workup Issue Found Success Successful Synthesis Check_Workup->Success Workup OK Solution_Reagents->Start Re-run Solution_Conditions->Start Re-run Solution_Workup->Start Re-purify/Re-run

Caption: A logical flow for troubleshooting common issues.

Safety Precautions

  • Diethylzinc (Et₂Zn): Diethylzinc is pyrophoric and reacts violently with water and air. It must be handled under an inert atmosphere (nitrogen or argon) using syringe and Schlenk techniques. Always wear flame-retardant lab coat, safety glasses, and appropriate gloves.

  • Diiodomethane (CH₂I₂): Diiodomethane is a dense, light-sensitive liquid. It is harmful if swallowed or inhaled and causes skin and eye irritation. Handle in a well-ventilated fume hood and store in a dark, cool place.

  • Reaction Quenching: The quenching of the reaction with aqueous solutions is highly exothermic and releases flammable methane gas. Perform the quench slowly, at 0°C, and with adequate ventilation away from ignition sources.

Analytical Characterization

  • TLC: The product, Spiro[2.5]octan-5-ol, is a polar alcohol and will have a lower Rf value than the starting material on a silica gel plate. A typical eluent system for TLC is 20-30% ethyl acetate in hexanes.

  • GC-MS: GC-MS analysis will show a peak for Spiro[2.5]octan-5-ol with a molecular ion peak (M⁺) at m/z 126.14. The fragmentation pattern will likely show a loss of water (M-18) and other characteristic fragments of the spirocyclic structure.

  • NMR Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the cyclopropyl protons in the upfield region (typically 0-1 ppm). The protons of the hydroxymethyl group will appear as a doublet, and the proton on the carbon bearing the hydroxyl group will be a triplet. The cyclohexane ring protons will appear as complex multiplets.

    • ¹³C NMR: The spectrum will show signals for the two carbons of the cyclopropane ring at high field (typically 10-25 ppm). The spiro carbon will be a quaternary signal. The carbon bearing the hydroxymethyl group and the carbons of the cyclohexane ring will appear in their characteristic regions.

References

  • Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. Org. React.2001 , 58, 1–415. [Link]

  • Simmons–Smith reaction - Wikipedia. [Link]

  • Simmons-Smith Reaction - Organic Chemistry Portal. [Link]

  • Furukawa, J.; Kawabata, N.; Nishimura, J. A new cyclopropanation of olefins with diethylzinc and methylene iodide. Tetrahedron Lett.1966 , 7, 3353–3354. [Link]

  • Reaction Pathways of the Simmons−Smith Reaction - ResearchGate. [Link]

  • Synthesis method of spiro[2.
  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column - Wiley Online Library. [Link]

Sources

Technical Support Center: Troubleshooting the Removal of Zinc Byproducts in Simmons-Smith Cyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Simmons-Smith cyclopropanation. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to synthesize cyclopropane-containing molecules. As a stereospecific and reliable method, the Simmons-Smith reaction is a cornerstone of modern organic synthesis. However, the effective removal of zinc byproducts, primarily zinc iodide (ZnI₂), is critical for obtaining pure products and ensuring the success of subsequent synthetic steps. This guide provides in-depth, field-proven insights into the workup and purification stages, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your procedures.

Understanding the Challenge: The Nature of Zinc Byproducts

The Simmons-Smith reaction, in its classic form, employs a zinc-copper couple and diiodomethane to generate the active carbenoid species, (iodomethyl)zinc iodide (ICH₂ZnI).[1] Upon reaction with an alkene, the desired cyclopropane is formed alongside zinc iodide (ZnI₂).

Reaction Scheme: Alkene + ICH₂ZnI → Cyclopropane + ZnI₂

The primary challenge in the workup is the removal of ZnI₂ and any unreacted zinc reagents from the organic reaction mixture. Zinc iodide is a Lewis acid and can potentially interfere with subsequent reactions or complicate purification.[1] Furthermore, incomplete removal can lead to the formation of zinc hydroxides or oxides upon exposure to aqueous basic conditions, which can result in problematic emulsions during extraction.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the workup of Simmons-Smith reactions in a practical question-and-answer format.

Q1: My reaction mixture has turned into a thick, unmanageable slurry after adding the aqueous quench. What is happening and how can I resolve this?

A1: This is a classic sign of zinc salt precipitation. When the reaction is quenched with water or a basic solution like sodium bicarbonate, the zinc iodide can hydrolyze to form insoluble zinc hydroxide (Zn(OH)₂) or zinc oxide (ZnO).

Causality:

  • Reaction with Base: ZnI₂ + 2 NaOH → Zn(OH)₂ (s) + 2 NaI

  • Hydrolysis: ZnI₂ + H₂O ⇌ Zn(OH)I + HI

Troubleshooting Protocol:

  • Acidification (Carefully!): If your product is stable to acid, a slow, dropwise addition of a dilute acid (e.g., 1 M HCl or saturated aqueous ammonium chloride) can help to dissolve the zinc hydroxides by forming water-soluble zinc salts.

    • Zn(OH)₂ + 2 HCl → ZnCl₂ (aq) + 2 H₂O

    • The ammonium chloride solution is buffered and less harsh than strong acids.

  • Chelation: The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) is a highly effective method. EDTA forms a stable, water-soluble complex with Zn²⁺ ions, effectively sequestering them in the aqueous phase.[2] A wash with a saturated aqueous solution of Na₂EDTA is a common and robust procedure.

  • Use of Pyridine: For acid-sensitive products, quenching the reaction with pyridine can be an effective strategy. Pyridine forms a soluble complex with zinc iodide, preventing its precipitation upon addition of an aqueous solution.[1]

Q2: I'm observing a persistent emulsion during the extractive workup that won't break. What are my options?

A2: Emulsions are a frequent issue in Simmons-Smith workups, often caused by finely divided, insoluble zinc salts that stabilize the interface between the organic and aqueous layers.

Troubleshooting Protocol:

  • Addition of Brine: Washing the emulsion with a saturated aqueous solution of sodium chloride (brine) can help to break it. The high ionic strength of the brine increases the polarity of the aqueous layer, which can destabilize the emulsion.

  • Filtration: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite® or glass wool can remove the solid and help to break the emulsion.

  • Patience and Gentle Agitation: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation. Gentle swirling, rather than vigorous shaking, during the extraction can also help to prevent the formation of tight emulsions.

  • Change in Solvent: If possible, adding a small amount of a different organic solvent with a different density might alter the properties of the organic phase and help to break the emulsion.

Q3: How do I know if I have successfully removed all the zinc byproducts?

A3: While complete removal is the goal, achieving levels below the limit of detection by standard laboratory techniques is a practical benchmark.

Visual and Analytical Cues:

  • Clear Aqueous Layer: The aqueous layer after the final wash should be clear and colorless. Any cloudiness or precipitate suggests the presence of residual zinc salts.

  • Clean Phase Separation: The interface between the organic and aqueous layers should be sharp and free of any particulate matter.

  • ¹H NMR Spectroscopy: The absence of broad signals in the baseline of your proton NMR spectrum of the crude product is a good indicator of the absence of paramagnetic impurities, although zinc(II) is diamagnetic. More importantly, a clean spectrum free of unidentifiable broad peaks suggests a successful workup.

  • TLC Analysis: A clean spot on a TLC plate without significant streaking or material at the baseline is a good sign.

Q4: What is the purpose of each of the common aqueous washing solutions?

A4: Each washing solution has a specific role in the removal of zinc byproducts and other impurities.

Washing SolutionPurposeMechanism of Action
Saturated aq. NaHCO₃ Neutralize acidic byproductsReacts with any remaining acidic species (e.g., HI from hydrolysis of ZnI₂) to form CO₂ gas and a sodium salt.
Saturated aq. NH₄Cl Dissolve zinc hydroxidesActs as a mild acid to protonate zinc hydroxides, forming soluble zinc salts. The ammonium ions can also form soluble zinc-ammonia complexes.
Saturated aq. Na₂EDTA Chelate zinc ionsThe EDTA tetra-anion is a powerful hexadentate ligand that forms a very stable, water-soluble complex with Zn²⁺ ions.
Brine (Saturated aq. NaCl) Break emulsions and reduce the solubility of the organic product in the aqueous layerIncreases the ionic strength of the aqueous phase, which helps to force the organic product into the organic layer and destabilizes emulsions.

Experimental Protocols for Zinc Byproduct Removal

Here are detailed, step-by-step protocols for common workup procedures. The choice of method will depend on the stability of your product and the specific challenges you encounter.

Protocol 1: Standard Aqueous Workup

This protocol is suitable for many Simmons-Smith reactions where the product is not sensitive to mild acid or base.

  • Quenching: Slowly add the reaction mixture to a separatory funnel containing a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Water.

    • Saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Workup with a Chelating Agent (EDTA)

This is a highly effective method for stubborn zinc salt removal.

  • Quenching: Slowly add the reaction mixture to a separatory funnel containing a saturated aqueous solution of disodium EDTA (Na₂EDTA).

  • Extraction: Extract the aqueous layer with the desired organic solvent three times.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

Visualizing the Workflow: Simmons-Smith Reaction and Workup

The following diagram illustrates the overall process from the reaction to the isolation of the purified cyclopropane product.

Simmons_Smith_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Alkene Alkene Reaction Simmons-Smith Reaction Alkene->Reaction Reagent CH₂I₂ + Zn(Cu) Reagent->Reaction Crude Crude Reaction Mixture (Product + ZnI₂) Reaction->Crude Quench Aqueous Quench (e.g., NH₄Cl, EDTA) Crude->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Washing Aqueous Washes (NaHCO₃, Brine) Extraction->Washing Drying Drying (Na₂SO₄) Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Chromatography/Distillation Concentration->Purification Product Pure Cyclopropane Purification->Product

Caption: Workflow for Simmons-Smith Cyclopropanation and Purification.

Logical Relationships in Troubleshooting Workup Issues

This diagram outlines the decision-making process when encountering common problems during the workup.

Troubleshooting_Logic Start Reaction Workup Begins Problem Problem Encountered? Start->Problem Precipitate Thick Precipitate/ Slurry Forms Problem->Precipitate Yes Emulsion Persistent Emulsion Problem->Emulsion Yes Continue Continue with Standard Workup Problem->Continue No Sol_Precipitate Use NH₄Cl wash or EDTA wash Precipitate->Sol_Precipitate Sol_Emulsion Wash with Brine or Filter through Celite® Emulsion->Sol_Emulsion Sol_Precipitate->Continue Sol_Emulsion->Continue

Caption: Troubleshooting Logic for Simmons-Smith Workup.

References

  • Simmons-Smith Reaction. Organic Chemistry Portal.[Link]

  • The Simmons-Smith Reaction & Cyclopropanation. YouTube.[Link]

  • Simmons-Smith Reaction. NROChemistry.[Link]

  • Simmons–Smith reaction. Wikipedia.[Link]

Sources

Technical Support Center: Analytical Methods for Monitoring Spiro[2.5]octan-5-ol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the analytical monitoring of Spiro[2.5]octan-5-ol reactions. Spiro[2.5]octan-5-ol is a valuable synthetic intermediate whose rigid, three-dimensional structure is of increasing interest in medicinal chemistry and materials science.[1] Monitoring reactions involving this spirocyclic alcohol is critical for optimizing yield, identifying byproducts, and ensuring the purity of the final product. However, its unique structure presents specific analytical challenges, including polarity, potential for stereoisomers, and thermal lability.

This guide is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered in the laboratory. We will explore the nuances of three primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions and effectively troubleshoot your experiments.

General Analytical Workflow

Before diving into specific techniques, it's crucial to select the appropriate method based on the experimental question. The following workflow provides a general decision-making framework.

start What is the Analytical Goal? q1 Need to identify and quantify volatile components? (e.g., starting materials, low MW byproducts) start->q1 q2 Need to separate non-volatile compounds or stereoisomers? Concerned about thermal degradation? q1->q2  No gcms Use GC-MS (Consider Derivatization) q1->gcms  Yes q3 Need detailed structural information? Or real-time, non-destructive monitoring? q2->q3  No hplc Use HPLC (Consider Chiral CSP for isomers) q2->hplc  Yes nmr Use NMR Spectroscopy (Consider qNMR with internal standard) q3->nmr  Yes

Caption: Decision tree for selecting the primary analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For alcohols, its application requires careful consideration of the analyte's properties.

Frequently Asked Questions (GC-MS)

Q1: Can I analyze Spiro[2.5]octan-5-ol directly by GC-MS?

A: While possible, direct analysis is often problematic. The hydroxyl group makes Spiro[2.5]octan-5-ol a polar molecule. This polarity can lead to strong interactions with active sites (e.g., free silanols) on the GC column and inlet liner, resulting in poor peak shape (tailing), reduced response, and low reproducibility. Furthermore, the alcohol may exhibit limited thermal stability, potentially degrading in the hot injector.

Q2: Why is derivatization recommended for GC analysis of Spiro[2.5]octan-5-ol?

A: Derivatization is a chemical reaction that converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group.[2] For alcohols, the most common technique is silylation , which replaces the active hydrogen of the -OH group with a trimethylsilyl (TMS) group.

  • Causality: This conversion has three primary benefits:

    • Reduces Polarity: It masks the hydrogen-bonding capability of the alcohol, minimizing interactions with active sites in the GC system and leading to sharper, more symmetrical peaks.[2]

    • Increases Volatility: The resulting TMS ether is more volatile than the parent alcohol, allowing for elution at lower temperatures and reducing the risk of thermal degradation.[2]

    • Provides Structural Information: The mass spectrum of the TMS derivative is often more informative, with characteristic fragmentation patterns that can aid in structural confirmation.

Troubleshooting Guide: GC-MS
Issue: Tailing or Broad Peaks for Derivatized Spiro[2.5]octan-5-ol

Peak tailing is a common issue that indicates undesirable interactions within the GC system. Use this guide to diagnose the cause.

start Symptom: Peak Tailing or Broadening q1 Was the derivatization reaction complete? Check for underivatized alcohol peaks. start->q1 q2 Is the inlet liner deactivated? Active sites cause tailing for polar compounds. q1->q2 Yes sol1 Solution: Optimize derivatization. Increase reagent, time, or temperature. q1->sol1 No q3 Is the column contaminated or degraded? Consider the column's age and sample history. q2->q3 Yes sol2 Solution: Replace with a new, deactivated liner. Use a liner with glass wool only if samples are clean. q2->sol2 No sol3 Solution: Trim 10-20 cm from the column inlet. If unresolved, replace the column. q3->sol3 Yes end Problem Resolved sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for peak tailing in GC-MS.

Experimental Protocol: Silylation of Spiro[2.5]octan-5-ol

This protocol describes a standard procedure for silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.

Materials:

  • Sample containing Spiro[2.5]octan-5-ol (dried, in an aprotic solvent like Dichloromethane or Acetonitrile).

  • BSTFA + 1% TMCS silylation reagent.

  • Aprotic solvent (e.g., Pyridine, Acetonitrile).

  • Heating block or oven set to 70°C.

  • GC vial with insert and cap.

Procedure:

  • Sample Preparation: Prepare a solution of your reaction mixture at approximately 1 mg/mL in a suitable aprotic solvent. Ensure the sample is free of water, as water will readily react with the silylation reagent.[2]

  • Reagent Addition: In a 2 mL GC vial, add 100 µL of the sample solution.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS. The use of a catalyst like TMCS is recommended for secondary alcohols like Spiro[2.5]octan-5-ol to ensure a complete reaction.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes. The reaction time and temperature may need optimization depending on the concentration and presence of other reactive species.

  • Cooling & Analysis: Allow the vial to cool to room temperature before analysis. Do not delay injection, as derivatives can degrade over time, especially in the presence of trace moisture.

  • GC-MS Injection: Inject 1 µL of the derivatized sample into the GC-MS.

Data Presentation: Expected Mass Fragments

Alcohols undergo characteristic fragmentation in a mass spectrometer via alpha-cleavage and dehydration.[3][4] The molecular weight of Spiro[2.5]octan-5-ol is 126.20 g/mol .[5]

CompoundMolecular Ion (M+)Key Fragment (m/z)Fragmentation Pathway
Spiro[2.5]octan-5-ol 126 (often weak or absent)108Dehydration ([M-18]⁺, loss of H₂O)[6][7]
97Alpha-cleavage
81, 67, 57Ring fragmentation[6]
Spiro[2.5]octan-5-ol (TMS Ether) 198183Loss of a methyl group ([M-15]⁺)
129Characteristic fragment for TMS-derivatized cyclic alcohols
73[Si(CH₃)₃]⁺ ion, indicative of silylation

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for separating non-volatile or thermally sensitive compounds and is particularly powerful for analyzing stereoisomers.

Frequently Asked Questions (HPLC)

Q1: Which HPLC mode, Normal-Phase (NP) or Reversed-Phase (RP), is better for Spiro[2.5]octan-5-ol?

A: The choice depends on the overall composition of your reaction mixture.

  • Reversed-Phase (RP) HPLC: This is the most common mode. It uses a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water). Spiro[2.5]octan-5-ol is moderately polar and will be retained, but very non-polar starting materials or byproducts will be retained more strongly, while highly polar impurities will elute quickly. RP-HPLC is generally robust and a good starting point.

  • Normal-Phase (NP) HPLC: This mode uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane/isopropanol). NP-HPLC can offer excellent selectivity for spiro alcohols due to strong hydrogen bonding interactions between the hydroxyl group and the stationary phase.[8] It is particularly effective for separating isomers.

Q2: My reaction can produce stereoisomers. How can I separate them using HPLC?

A: The separation of enantiomers or diastereomers requires a chiral environment. This is most commonly achieved by using a Chiral Stationary Phase (CSP) .[8] These columns contain a chiral selector immobilized on the support material. Polysaccharide-based CSPs are widely used and are effective for a broad range of compounds, including alcohols. Method development involves screening different CSPs and mobile phases (both NP and RP) to find the optimal conditions for chiral recognition.[8]

Troubleshooting Guide: HPLC
Issue: Unstable or Drifting Retention Times

Consistent retention times are the foundation of reliable HPLC data. Drifting times suggest a problem with the system's equilibrium.

start Symptom: Unstable Retention Times q1 Is the column fully equilibrated? Run 10-20 column volumes of mobile phase. start->q1 q2 Is the mobile phase composition consistent? Check for leaks, pump issues, or solvent evaporation. q1->q2 Yes sol1 Solution: Increase equilibration time before and between injections. q1->sol1 No q3 Is the column temperature stable? Fluctuations of even a few degrees can shift RTs. q2->q3 Yes sol2 Solution: Prepare fresh mobile phase daily. Check pump seals and degasser function. q2->sol2 No sol3 Solution: Use a column oven for precise temperature control. q3->sol3 No end Problem Resolved sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for unstable HPLC retention times.

Experimental Protocol: General RP-HPLC Method

This protocol provides a starting point for monitoring a reaction involving Spiro[2.5]octan-5-ol.

Instrumentation & Columns:

  • HPLC System: Standard system with UV detector.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water (HPLC Grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detector Wavelength: 210 nm (as the alcohol lacks a strong chromophore, low UV is necessary).

Procedure:

  • Sample Preparation: Dilute an aliquot of the reaction mixture with the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter to prevent column blockage.[9]

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Gradient: Start with a 15-minute linear gradient from 30% B to 95% B. Hold at 95% B for 5 minutes, then return to 30% B and re-equilibrate for 5 minutes.

  • Analysis: Inject the sample and monitor the chromatogram. Adjust the gradient steepness and starting/ending compositions to optimize the separation of the starting material, product, and any observed byproducts.

Data Presentation: HPLC Mode Selection
FeatureReversed-Phase (RP) HPLCNormal-Phase (NP) HPLC
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., Silica, Diol)
Mobile Phase Polar (e.g., Acetonitrile/Water)Non-polar (e.g., Hexane/Isopropanol)
Elution Order Most polar elutes firstMost non-polar elutes first
Best For... General purpose, robust analysis of mixtures with varying polarity. Good starting point.Separating isomers (positional, stereoisomers), compounds with similar polarity.[8]
Considerations Buffers can precipitate, requires high-purity solvents.Sensitive to water content in the mobile phase, requires solvent purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be a powerful non-destructive tool for quantitative analysis (qNMR) of reaction mixtures without chromatographic separation.

Frequently Asked Questions (NMR)

Q1: What are the characteristic ¹H and ¹³C NMR signals for Spiro[2.5]octan-5-ol?

A: The key features are the signals from the cyclopropane ring and the cyclohexanol ring.

  • ¹H NMR: Expect highly shielded protons from the cyclopropane ring to appear in the upfield region, typically between 0.2 and 0.8 ppm. The proton on the carbon bearing the hydroxyl group (-CHOH) will appear as a multiplet further downfield, often between 3.5 and 4.0 ppm. The remaining cyclohexyl protons will form a complex multiplet system between 1.0 and 2.0 ppm.

  • ¹³C NMR: The spiro carbon (quaternary) will have a distinct chemical shift. The carbons of the cyclopropane ring will be significantly upfield. The carbon attached to the hydroxyl group will be in the typical range for secondary alcohols (~65-75 ppm).

Q2: How can I use NMR to determine the conversion or yield of my reaction?

A: This is achieved through quantitative NMR (qNMR) . The principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a known amount of an unreactive internal standard to your sample, you can accurately quantify the components of the mixture.

  • Causality: To ensure accuracy, you must select a resonance for each compound (standard and analyte) that is unique and fully resolved. Crucially, the acquisition parameters, particularly the relaxation delay (d1), must be set long enough (typically 5 times the longest T₁ relaxation time) to allow for complete relaxation of all nuclei between pulses.[10] Failure to do so will result in inaccurate integrals and quantification.

Troubleshooting Guide: NMR
Issue: Inaccurate or Non-reproducible Integrals for qNMR

Quantitative accuracy depends on several factors beyond simple sample preparation.

  • Problem: Integrals are not consistent between experiments.

  • Cause: Insufficient relaxation delay (d1). Protons in different chemical environments (e.g., quaternary vs. CH₃) have different spin-lattice relaxation times (T₁). A short d1 will lead to saturation of signals with long T₁ values, artificially reducing their integral area.

  • Solution: Increase the relaxation delay. A conservative value is 30-60 seconds, or more accurately, perform a T₁ inversion-recovery experiment to measure the longest T₁ in your sample and set d1 to >5x that value.[10]

  • Problem: Broad, distorted peaks.

  • Cause: Poor magnetic field homogeneity ("shimming") or high sample viscosity.

  • Solution: Re-shim the spectrometer on your specific sample. If the sample is too concentrated, dilute it to reduce viscosity. Ensure you are using high-quality NMR tubes.

Experimental Protocol: qNMR Sample Preparation and Acquisition

Materials:

  • NMR tube (high precision).

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene, maleic acid) - must be stable, have a simple spectrum that doesn't overlap with analyte signals, and be accurately weighable.

Procedure:

  • Prepare a Stock Standard Solution: Accurately weigh a precise amount of the internal standard and dissolve it in a precise volume of deuterated solvent in a volumetric flask.

  • Prepare the Analyte Sample: Accurately weigh a precise amount of your crude reaction mixture.

  • Combine and Mix: Transfer the weighed reaction mixture to a vial. Using a calibrated pipette, add a precise volume (e.g., 500 µL) of the internal standard stock solution. Ensure thorough mixing.

  • Transfer to NMR Tube: Transfer the final solution to an NMR tube.

  • Acquisition:

    • Load the sample, lock, and shim the spectrometer.

    • Use a standard single-pulse experiment (e.g., 'zg30').[10]

    • Set Relaxation Delay (d1): Set to a long value, e.g., 30 seconds, to ensure full relaxation for all signals.

    • Set Pulse Angle: Use a 30° or 45° pulse instead of 90° to reduce the necessary relaxation delay, though a long d1 is still paramount.

    • Acquire the spectrum with a sufficient number of scans for good signal-to-noise.

  • Processing and Quantification:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved peak for the internal standard and a well-resolved peak for your analyte (starting material or product).

    • Calculate the molar quantity of the analyte using the following equation:

    Manalyte = (Areaanalyte / Nanalyte) * (Nstd / Areastd) * Mstd

    Where:

    • M = Molar amount

    • Area = Integral value

    • N = Number of protons for the integrated signal

References

  • Orahovats, A. S., Dimitrov, V. S., & Spassov, S. L. (1970). Proton magnetic resonance spectra and conformational properties of spiro[2.5]octan-6-ol. Journal of Molecular Structure. [Link]

  • Nowik, W., & Gładysz, M. (2012). Application of Gas Chromatography to Analysis of Spirit-Based Alcoholic Beverages. InTech.
  • SpectraBase. 1-Oxaspiro[11]octane. Wiley. [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • J. T. L. HPLC Troubleshooting Guide. [Link]

  • Google Patents. (2013). CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid.
  • Agilent. GC Troubleshooting Guide Poster. Agilent Technologies. [Link]

  • ResearchGate. (2011). Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. ResearchGate. [Link]

  • Phenomenex. Derivatization for Gas Chromatography. Phenomenex. [Link]

  • YouTube. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. YouTube. [Link]

  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]

  • Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. Royal Society of Chemistry. [Link]

  • Phenomenex. GC Column Troubleshooting Guide. Phenomenex. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • LCGC International. (2024). Profiling Volatile Organic Compounds in Whisky with GC×GC–MS. LCGC International. [Link]

  • Google Patents. (2017). EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.
  • PubChem. Spiro[2.5]octan-5-ol. National Institutes of Health. [Link]

  • Whitman College. GCMS Section 6.10. Whitman College. [Link]

  • Schimmelmann Research. Derivatizing Compounds. Indiana University. [Link]

  • ResearchGate. (2017). Forensic Characterization of Liquor Samples by Gas Chromatography-Mass Spectrometry (GC-MS) – A Review. ResearchGate. [Link]

  • Rhenium Group. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Rhenium Group. [Link]

  • ResearchGate. (2001). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. ResearchGate. [Link]

  • Agilent. (2010). Tips and Tricks of HPLC Separations and Troubleshooting. Agilent Technologies. [Link]

  • University of Florida. GC Derivatization. University of Florida. [Link]

  • Chromatography Forum. (2019). Alcohol Method Development by GC-MS. Chromatography Forum. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alcohol Fragmentation. Journal of Visualized Experiments. [Link]

  • Chemical Communications. (2019). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Royal Society of Chemistry. [Link]

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Spiro[2.5]octan-5-ol Derivatives: A Framework for Exploration

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional flat, two-dimensional structures that have long dominated drug discovery pipelines. In this context, spirocyclic scaffolds have emerged as a compelling class of building blocks, offering a unique three-dimensional architecture that can significantly improve pharmacological properties.[1][2] The rigid yet spatially complex nature of spirocycles can lead to enhanced binding affinity and selectivity for biological targets by presenting substituents in well-defined vectors.[3][4] Among these, the spiro[2.5]octane framework, featuring a cyclopropane ring fused to a cyclohexane, presents a fascinating and underexplored scaffold for the development of new therapeutics.[1]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of spiro[2.5]octan-5-ol derivatives. While extensive SAR studies on this specific scaffold are not widely published, this document will establish a foundational understanding by:

  • Detailing the synthesis of the core spiro[2.5]octan-5-ol molecule.

  • Proposing a framework for a systematic SAR study based on established medicinal chemistry principles and insights from related spirocyclic systems.

  • Providing detailed, validated experimental protocols for the synthesis and hypothetical biological evaluation of these compounds.

  • Utilizing data visualization to illustrate key concepts and experimental workflows.

The Spiro[2.5]octane Scaffold: A Privileged Structure in Drug Design

The spiro[2.5]octane core is an attractive starting point for library synthesis due to its inherent three-dimensionality.[1] This rigid framework can reduce the entropic penalty upon binding to a biological target, potentially leading to higher potency. Furthermore, the defined spatial arrangement of substituents allows for a more precise probing of a target's binding pocket, which can enhance selectivity and reduce off-target effects.[4] The diverse biological activities reported for various spirocyclic compounds, including anticancer and anti-inflammatory properties, suggest that derivatives of spiro[2.5]octan-5-ol are promising candidates for future drug discovery efforts.[1][5]

Synthesis of the Core Scaffold: Spiro[2.5]octan-5-ol

A reliable synthetic route to the spiro[2.5]octan-5-ol core is essential for any SAR campaign. A multi-step synthesis starting from readily available materials has been reported in the patent literature for the analogous spiro[2.5]octane-5-carboxylic acid, which proceeds through the desired alcohol intermediate.[3]

Experimental Protocol: Synthesis of Spiro[2.5]octan-5-ol

This protocol is adapted from a known synthesis of spiro[2.5]octane-5-carboxylic acid.[3]

Step 1: Methyl Enol Ether Formation

  • To a solution of 1,3-cyclohexanedione (1.0 eq) in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product to yield 3-methoxycyclohex-2-en-1-one.

Step 2: Simmons-Smith Cyclopropanation

  • Subject the 3-methoxycyclohex-2-en-1-one (1.0 eq) to a Simmons-Smith reaction (e.g., using diethylzinc and diiodomethane) to introduce the cyclopropane ring.

  • Work up the reaction and purify the product to obtain 4-methoxy-1-oxaspiro[2.5]oct-4-ene.

Step 3: Ring Opening and Reduction

  • Treat the resulting spiro compound (1.0 eq) with a suitable reducing agent (e.g., lithium aluminum hydride) to open the enol ether and reduce the ketone.

  • Carefully quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography to yield spiro[2.5]octan-5-ol.

G cluster_0 Synthesis of Spiro[2.5]octan-5-ol 1,3-Cyclohexanedione 1,3-Cyclohexanedione 3-Methoxycyclohex-2-en-1-one 3-Methoxycyclohex-2-en-1-one 1,3-Cyclohexanedione->3-Methoxycyclohex-2-en-1-one Methanol, H+ 4-Methoxy-1-oxaspiro[2.5]oct-4-ene 4-Methoxy-1-oxaspiro[2.5]oct-4-ene 3-Methoxycyclohex-2-en-1-one->4-Methoxy-1-oxaspiro[2.5]oct-4-ene Simmons-Smith Spiro[2.5]octan-5-ol Spiro[2.5]octan-5-ol 4-Methoxy-1-oxaspiro[2.5]oct-4-ene->Spiro[2.5]octan-5-ol Reduction

Caption: Synthetic pathway to spiro[2.5]octan-5-ol.

A Proposed Framework for Structure-Activity Relationship Studies

Due to the limited availability of specific SAR data for spiro[2.5]octan-5-ol derivatives, we propose a hypothetical SAR study to guide future research. This framework is based on established medicinal chemistry principles and draws analogies from SAR studies of other spirocyclic compounds.[6] The primary goal is to explore the impact of structural modifications on a hypothetical biological activity, such as inhibition of a protein kinase or cytotoxicity against a cancer cell line.

Key Modification Points

The spiro[2.5]octan-5-ol scaffold offers several points for chemical modification to probe the SAR:

  • C5-Hydroxyl Group: The stereochemistry and bioisosteric replacement of the hydroxyl group can explore its role in target binding (e.g., as a hydrogen bond donor or acceptor).

  • Cyclohexane Ring: Substitution on the cyclohexane ring can probe for additional binding pockets and influence physicochemical properties like lipophilicity and metabolic stability.

  • Cyclopropane Ring: While generally less amenable to substitution, modifications here could fine-tune the overall shape and electronic properties of the scaffold.

G cluster_SAR Proposed SAR Exploration Spiro_Core C5_OH C5-Hydroxyl Modification (Stereochemistry, Bioisosteres) Spiro_Core->C5_OH Key Interaction Point Cyclohexane_Sub Cyclohexane Ring Substitution (Alkyl, Aryl, Heteroatoms) Spiro_Core->Cyclohexane_Sub Modulate Physicochemical Properties Cyclopropane_Mod Cyclopropane Ring Modification (Limited Scope) Spiro_Core->Cyclopropane_Mod Fine-tune Scaffold Geometry

Caption: Key modification points for SAR studies of spiro[2.5]octan-5-ol.

Hypothetical SAR Study: Anticancer Activity

Let us hypothesize a study where spiro[2.5]octan-5-ol derivatives are evaluated for their cytotoxic activity against a human cancer cell line (e.g., MCF-7 breast cancer).

The initial focus would be to understand the importance of the C5-hydroxyl group.

CompoundRStereochemistryIC50 (µM) - HypotheticalRationale
1a -OHRacemic10.0Parent compound
1b -OH(R)-isomer5.2Investigate stereochemical preference for activity.
1c -OH(S)-isomer15.8Determine if one enantiomer is more active.
1d -OCH3Racemic> 50Masking the H-bond donor capability may abolish activity.
1e -NH2Racemic8.5Bioisosteric replacement with a hydrogen bond donor.[7]
1f -FRacemic> 50Replacement with a weak H-bond acceptor.

Interpretation of Hypothetical Data: The data would suggest that the (R)-hydroxyl group is crucial for activity, likely acting as a hydrogen bond donor. The amine analog retains some activity, indicating that a hydrogen bond donor at this position is tolerated.

Assuming the (R)-hydroxyl is optimal, the next series would explore substitutions on the cyclohexane ring to probe for additional interactions.

CompoundR1R2IC50 (µM) - HypotheticalRationale
2a HH5.2Lead compound from Series 1.
2b 6-FH2.1Introduce an electron-withdrawing group to alter electronics and potentially form a hydrogen bond.
2c 7-MeH8.9Explore steric tolerance in a hydrophobic pocket.
2d 7-PhH1.5Investigate potential for π-π stacking or hydrophobic interactions.
2e H8-OH12.3Introduce an additional polar group to assess its impact on activity and solubility.

Interpretation of Hypothetical Data: This hypothetical data suggests that substitution at the 7-position with a phenyl group significantly enhances potency, indicating a nearby hydrophobic pocket in the target's binding site. The 6-fluoro substitution also improves activity, possibly through a favorable electronic or hydrogen bonding interaction.

Experimental Protocols for Biological Evaluation

To validate the hypothetical SAR, robust and reproducible biological assays are necessary.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay would be used to determine the concentration of the spiro[2.5]octan-5-ol derivatives that inhibits the growth of cancer cells by 50% (IC50).

  • Cell Culture: Plate cancer cells (e.g., MCF-7) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

G cluster_1 MTT Cytotoxicity Assay Workflow Plate Cells Plate Cells Add Compounds Add Compounds Plate Cells->Add Compounds Incubate Incubate Add Compounds->Incubate Add MTT Add MTT Incubate->Add MTT Incubate_2 Incubate_2 Add MTT->Incubate_2 3-4h Add Solubilizer Add Solubilizer Incubate_2->Add Solubilizer Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The spiro[2.5]octan-5-ol scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique three-dimensional structure offers opportunities for fine-tuning interactions with biological targets to enhance potency and selectivity. While comprehensive SAR data for this specific class of compounds is currently limited in the public domain, this guide provides a robust framework for initiating such studies.

The proposed hypothetical SAR exploration, based on established medicinal chemistry principles, highlights the importance of systematically modifying the core scaffold at key positions. Future research should focus on synthesizing a diverse library of spiro[2.5]octan-5-ol derivatives and evaluating their biological activity in relevant assays. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing spirocyclic system.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.